JNJ-39758979 dihydrochloride
説明
Structure
3D Structure of Parent
特性
CAS番号 |
1620648-30-7 |
|---|---|
分子式 |
C11H21Cl2N5 |
分子量 |
294.22 g/mol |
IUPAC名 |
4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H19N5.2ClH/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16;;/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15);2*1H/t8-;;/m1../s1 |
InChIキー |
KXPWYAVIFCXPRW-YCBDHFTFSA-N |
異性体SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CC[C@H](C2)N.Cl.Cl |
正規SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JNJ-39758979 2HCl; JNJ-39758979 dihydrochloride; |
製品の起源 |
United States |
Foundational & Exploratory
JNJ-39758979 Dihydrochloride: A Technical Guide on its Mechanism of Action as a Histamine H4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and pruritic conditions. This technical guide delineates the mechanism of action of JNJ-39758979, presenting a comprehensive overview of its pharmacological properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways. The development of JNJ-39758979 was discontinued due to safety concerns, specifically drug-induced agranulocytosis, a critical consideration for future drug development targeting the H4R.[1] This document serves as an in-depth resource for researchers and professionals in the field of drug development and immunology.
Core Mechanism of Action: Histamine H4 Receptor Antagonism
JNJ-39758979 functions as a high-affinity, selective antagonist for the histamine H4 receptor.[2][3] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, and T cells. Upon activation by its endogenous ligand, histamine, the H4 receptor couples to the Gαi/o subunit of the heterotrimeric G protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]
JNJ-39758979 competitively binds to the H4 receptor, preventing histamine from binding and initiating the downstream signaling cascade. By blocking this pathway, JNJ-39758979 effectively mitigates the pro-inflammatory and pruritic effects mediated by H4 receptor activation.[2][3][4]
Quantitative Pharmacological Data
The potency and selectivity of JNJ-39758979 have been characterized through various in vitro and preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Antagonism (pA2)
| Species | Receptor | Ki (nM) | pA2 | Reference |
| Human | H4R | 12.5 ± 2.6 | 7.9 | [2][3][4] |
| Mouse | H4R | 5.3 | 8.3 | [2][3] |
| Monkey | H4R | 25 | 7.5 | [2][3] |
| Rat | H4R | 188 | 7.2 | [2] |
| Guinea Pig | H4R | 306 | - | [2] |
| Dog | H4R | ≥10,000 | - | [2] |
| Human | H1R | >1,000 | - | |
| Human | H2R | >1,000 | - | |
| Human | H3R | - | - |
Ki values represent the inhibition constant, indicating the concentration of the drug that occupies 50% of the receptors. A lower Ki value signifies higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Preclinical Pharmacokinetic Parameters in Mice
| Parameter | Value | Unit | Dosing | Reference |
| Cmax | 0.3 | µM | 10 mg/kg, p.o. | [2] |
| t1/2 (oral) | 7.5 | hours | 10 mg/kg, p.o. | [2] |
| F (oral) | 36 | % | 10 mg/kg, p.o. | [2] |
| Vss | 19.9 | L/kg | 2 mg/kg, i.v. | [2] |
| AUC | 1.4 | µM*h | 2 mg/kg, i.v. | [2] |
| CL | 2.2 | L/h | 2 mg/kg, i.v. | [2] |
| t1/2 (i.v.) | 2.1 | hours | 2 mg/kg, i.v. | [2] |
Cmax: Maximum plasma concentration; t1/2: Half-life; F: Bioavailability; Vss: Volume of distribution at steady state; AUC: Area under the curve; CL: Clearance.
Signaling Pathway and Experimental Visualization
The following diagrams illustrate the mechanism of action of JNJ-39758979 and a typical experimental workflow.
References
- 1. Novel antihistamine drug JNJ 39758979 | PPTX [slideshare.net]
- 2. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-39758979 Dihydrochloride: A Technical Whitepaper on its Discovery, Synthesis, and Core Functional Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and pruritic responses. This technical guide provides an in-depth overview of the discovery, synthesis, and core functional characteristics of JNJ-39758979 dihydrochloride. The document summarizes key quantitative data, details experimental protocols for its synthesis and primary biological assays, and visualizes its mechanism of action and experimental workflows. While showing promise in preclinical and early clinical studies for conditions such as asthma, dermatitis, and pruritus, its development was halted due to safety concerns. Nevertheless, JNJ-39758979 remains a valuable tool for investigating the role of the H4 receptor in health and disease.
Discovery and Rationale
JNJ-39758979, chemically known as (R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine, emerged from a focused medicinal chemistry program aimed at developing potent and selective H4 receptor antagonists.[1][2] The discovery built upon structure-activity relationship (SAR) studies of a series of 6-alkyl-2,4-diaminopyrimidines.[1] The rationale was centered on the growing body of evidence implicating the H4 receptor in the modulation of immune cell function, particularly mast cells and eosinophils, which are central to allergic and inflammatory conditions.[1][3]
The lead optimization process focused on enhancing potency at the human H4 receptor while maintaining selectivity against other histamine receptor subtypes (H1, H2, and H3) and a broader panel of off-target proteins.[1][4] This effort culminated in the identification of JNJ-39758979 as a clinical candidate with a promising preclinical profile.[1]
Synthesis of this compound
The synthesis of JNJ-39758979 is based on the construction of the 6-alkyl-2,4-diaminopyrimidine core followed by the introduction of the chiral aminopyrrolidine side chain. The following protocol is adapted from the general methods described in the scientific literature.[1]
Experimental Protocol: Synthesis of (R)-4-(3-aminopyrrolidin-1-yl)-6-isopropylpyrimidin-2-amine dihydrochloride
Step 1: Synthesis of 4-chloro-6-isopropyl-pyrimidin-2-amine
A solution of 4-hydroxy-6-isopropyl-pyrimidin-2-amine in phosphorus oxychloride is heated at reflux. Upon completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to yield 4-chloro-6-isopropyl-pyrimidin-2-amine.
Step 2: Synthesis of tert-butyl (R)-(1-(2-amino-6-isopropylpyrimidin-4-yl)pyrrolidin-3-yl)carbamate
To a solution of 4-chloro-6-isopropyl-pyrimidin-2-amine in a suitable solvent such as dimethyl sulfoxide (DMSO) is added (R)-tert-butyl (pyrrolidin-3-yl)carbamate and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is heated to promote the nucleophilic aromatic substitution. After completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 3: Synthesis of (R)-4-(3-aminopyrrolidin-1-yl)-6-isopropylpyrimidin-2-amine dihydrochloride (this compound)
The Boc-protected intermediate from Step 2 is dissolved in a suitable solvent (e.g., methanol or dioxane) and treated with an excess of hydrochloric acid (either as a solution in dioxane or as gaseous HCl). The reaction is stirred at room temperature until the deprotection is complete, as monitored by an appropriate method (e.g., TLC or LC-MS). The solvent is then removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford (R)-4-(3-aminopyrrolidin-1-yl)-6-isopropylpyrimidin-2-amine dihydrochloride as a solid.
In Vitro and In Vivo Activity
JNJ-39758979 has been characterized in a range of in vitro and in vivo assays that demonstrate its potent and selective antagonism of the H4 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-39758979.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Parameter | Species | Value | Reference(s) |
| Ki (Binding Affinity) | |||
| H4 Receptor | Human | 12.5 ± 2.6 nM | [2][4] |
| Mouse | 5.3 nM | [4] | |
| Monkey | 25 nM | [4] | |
| Rat | 188 nM | [4] | |
| Guinea Pig | 306 nM | [4] | |
| Dog | >10,000 nM | [4] | |
| H1 Receptor | Human | >1,000 nM | [4] |
| H2 Receptor | Human | >1,000 nM | [4] |
| H3 Receptor | Human | 1,043 nM | [4] |
| pA2 (Functional Antagonism) | |||
| H4 Receptor (cAMP inhibition) | Human | 7.9 | [4] |
| Mouse | 8.3 | [4] | |
| Monkey | 7.5 | [4] | |
| Rat | 7.2 | [4] | |
| IC50 (Inhibition) | |||
| Histamine-induced mast cell chemotaxis | Mouse | 8 nM | [4] |
Table 2: Pharmacokinetic Properties
| Parameter | Species | Dose and Route | Value | Reference(s) |
| Plasma Half-life (t½) | Human | Single oral dose | 124-157 hours | [2] |
| Rat | 10 mg/kg, p.o. | 7.5 hours | [4] | |
| Rat | 2 mg/kg, i.v. | 2.1 hours | [4] | |
| Cmax | Rat | 10 mg/kg, p.o. | 0.3 µM | [4] |
| Oral Bioavailability (F) | Rat | 10 mg/kg, p.o. | 36% | [4] |
| Volume of Distribution (Vss) | Rat | 2 mg/kg, i.v. | 19.9 L/kg | [4] |
| Clearance (CL) | Rat | 2 mg/kg, i.v. | 2.2 L/h | [4] |
| Metabolic Stability (t½ in liver microsomes) | Human, Rat, Dog, Monkey | In vitro | >120 min | [4] |
Key Experimental Protocols
3.2.1. Histamine H4 Receptor-Mediated cAMP Inhibition Assay
This assay measures the ability of JNJ-39758979 to antagonize the histamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the H4 receptor.
-
Cell Line: HEK293 cells stably expressing the human histamine H4 receptor.
-
Protocol:
-
Cells are seeded in 96-well plates and cultured to confluency.
-
The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of JNJ-39758979 or vehicle for a defined period.
-
Forskolin is added to stimulate adenylyl cyclase and induce cAMP production.
-
Histamine is then added at a concentration that produces a submaximal inhibition of the forskolin-induced cAMP response (e.g., EC80).
-
The incubation is continued for a specified time, after which the cells are lysed.
-
Intracellular cAMP levels are quantified using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The ability of JNJ-39758979 to reverse the histamine-induced inhibition of cAMP production is used to calculate its antagonist potency (pA2 or IC50).
3.2.2. Histamine-Induced Eosinophil Shape Change Assay
This assay assesses the functional antagonism of the H4 receptor on primary immune cells by measuring the inhibition of histamine-induced morphological changes in eosinophils.[3]
-
Cell Source: Freshly isolated human eosinophils from peripheral blood.
-
Protocol:
-
Whole blood or isolated eosinophils are pre-incubated with various concentrations of JNJ-39758979 or vehicle.
-
Histamine is added to induce eosinophil shape change.
-
The reaction is stopped after a short incubation period by fixation with paraformaldehyde.
-
Changes in cell morphology, specifically an increase in forward scatter (FSC), are measured by flow cytometry.[3]
-
-
Data Analysis: The concentration-dependent inhibition of the histamine-induced increase in FSC by JNJ-39758979 is used to determine its inhibitory potency.
3.2.3. Mast Cell Chemotaxis Assay
This assay evaluates the effect of JNJ-39758979 on the migration of mast cells towards a chemoattractant, a key process in the inflammatory response.
-
Cell Source: Bone marrow-derived mast cells (BMMCs) from mice.
-
Protocol:
-
A Boyden chamber or a similar chemotaxis system with a porous membrane is used.
-
The lower chamber is filled with media containing histamine as the chemoattractant.
-
BMMCs, pre-incubated with different concentrations of JNJ-39758979 or vehicle, are placed in the upper chamber.
-
The chamber is incubated for several hours to allow for cell migration through the membrane.
-
The number of cells that have migrated to the lower chamber is quantified by cell counting or a fluorescence-based method.
-
-
Data Analysis: The IC50 value for the inhibition of mast cell chemotaxis by JNJ-39758979 is determined.
Visualization of Pathways and Workflows
Signaling Pathway of the Histamine H4 Receptor and Antagonism by JNJ-39758979
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. JNJ-39758979 acts as a competitive antagonist, blocking the binding of histamine to the H4R and thereby preventing the downstream signaling cascade.
Caption: H4R signaling and JNJ-39758979 antagonism.
General Experimental Workflow for In Vitro Antagonist Profiling
The following diagram illustrates a typical workflow for characterizing the in vitro antagonist activity of a compound like JNJ-39758979.
Caption: In vitro antagonist profiling workflow.
Conclusion
This compound is a well-characterized, potent, and selective histamine H4 receptor antagonist. Its discovery and preclinical development provided significant insights into the therapeutic potential of targeting the H4 receptor for inflammatory and pruritic disorders. Although its clinical progression was halted, the detailed understanding of its synthesis, in vitro and in vivo activity, and mechanism of action ensures its continued value as a critical research tool for elucidating the complex roles of the histamine H4 receptor in physiological and pathological processes. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers in pharmacology and drug discovery.
References
JNJ-39758979 dihydrochloride H4 receptor selectivity profile
An In-Depth Technical Guide to the Histamine H4 Receptor Selectivity Profile of JNJ-39758979 Dihydrochloride
Introduction
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and pruritic responses.[1][2] Developed to explore the therapeutic potential of H4R modulation, this compound has been a critical tool in both preclinical and clinical research.[3][4] Its high affinity for the H4R and significant selectivity over other histamine receptor subtypes and a broad range of other molecular targets make it a valuable research probe.[5][6] This document provides a detailed overview of the selectivity profile of JNJ-39758979, including its binding affinities, functional activities, and the methodologies used for their determination.
Quantitative Selectivity Profile
The selectivity of JNJ-39758979 is characterized by its high affinity for the histamine H4 receptor across multiple species and substantially lower affinity for other histamine receptors (H1, H2, and H3) and a wide panel of other targets.
Table 1: Histamine Receptor Binding Affinity (Ki) of JNJ-39758979
| Species | H4 Receptor Ki (nM) | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) |
| Human | 12.5 ± 2.6[1][2] | >1,000[6] | >1,000[6] | 1,043[6] |
| Mouse | 5.3[5][7][8] | - | - | - |
| Monkey | 25[5][7][8] | - | - | - |
| Rat | 188[5][7][8] | - | - | - |
| Guinea Pig | 306[5][7][8][9] | - | - | - |
| Dog | ≥10,000[5][7][8] | - | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Activity (pA2) of JNJ-39758979 at the H4 Receptor
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of an antagonist.
| Species | pA2 Value |
| Human | 7.9[5][7][8] |
| Mouse | 8.3[5][7][8] |
| Monkey | 7.5[5][7][8] |
| Rat | 7.2[5][7][8] |
Table 3: Off-Target Selectivity Screening
JNJ-39758979 has demonstrated a high degree of selectivity when screened against a broad panel of other molecular targets.
| Target Class | Number of Targets Screened | Activity |
| Receptors, Ion Channels, Transporters | 48 | No significant activity at 1 µM[6] |
| Kinases | 66 | No significant activity at 10 µM[6] |
This broad screening confirms that JNJ-39758979 is highly selective for the H4 receptor, with greater than 80-fold selectivity over other histamine receptors and minimal interaction with a wide range of other biologically relevant targets.[1]
Signaling Pathway and Experimental Workflows
Histamine H4 Receptor Signaling
The histamine H4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like histamine, the receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). JNJ-39758979 acts as a competitive antagonist, binding to the H4 receptor and preventing agonist-induced signaling.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JNJ-39758979 | Histamine Receptor | TargetMol [targetmol.com]
- 9. JNJ-39758979 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetoimmunopharmacology.org]
JNJ-39758979 Dihydrochloride: A Technical Guide to its Species-Specific Receptor Affinity and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on hematopoietic cells.[1][2] Its role in modulating immune responses has made it a subject of significant interest in the development of therapeutics for inflammatory and allergic conditions. This technical guide provides an in-depth overview of the species-specific receptor affinity of JNJ-39758979, detailed experimental protocols for its characterization, and a summary of its functional activity.
Core Data: Species-Specific Receptor Affinity
The binding affinity of JNJ-39758979 for the histamine H4 receptor exhibits notable species-specificity. The compound demonstrates high affinity for the human, mouse, and monkey H4 receptors, with moderate affinity for the rat and guinea pig receptors, and significantly lower affinity for the dog H4 receptor. This highlights the importance of selecting appropriate animal models for preclinical studies.
| Species | Receptor | Parameter | Value (nM) |
| Human | Histamine H4 | Kᵢ | 12.5 |
| Mouse | Histamine H4 | Kᵢ | 5.3 |
| Monkey | Histamine H4 | Kᵢ | 25 |
| Rat | Histamine H4 | Kᵢ | 188 |
| Guinea Pig | Histamine H4 | Kᵢ | 306 |
| Dog | Histamine H4 | Kᵢ | ≥10,000 |
| Human | Histamine H1 | Kᵢ | >1,000 |
| Human | Histamine H2 | Kᵢ | >1,000 |
| Human | Histamine H3 | Kᵢ | 1,043 |
Table 1: Species-Specific Binding Affinity (Kᵢ) of JNJ-39758979 for the Histamine H4 Receptor and Selectivity Over Other Human Histamine Receptor Subtypes.[1]
The functional antagonist activity of JNJ-39758979, as measured by its ability to inhibit histamine-induced responses, also shows species-dependent differences.
| Species | Receptor | Parameter | Value |
| Human | Histamine H4 | pA₂ | 7.9 |
| Mouse | Histamine H4 | pA₂ | 8.3 |
| Monkey | Histamine H4 | pA₂ | 7.5 |
| Rat | Histamine H4 | pA₂ | 7.2 |
Table 2: Functional Antagonist Activity (pA₂) of JNJ-39758979 at the Histamine H4 Receptor Across Different Species.[1]
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist like histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit, also dissociated upon receptor activation, can activate downstream signaling pathways, including phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). JNJ-39758979 acts as an antagonist, blocking the binding of histamine and thereby preventing the initiation of this signaling cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the species-specific affinity and functional activity of JNJ-39758979.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of JNJ-39758979 for the histamine H4 receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human, mouse, monkey, rat, guinea pig, or dog histamine H4 receptor are cultured in appropriate media.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization and differential centrifugation.
-
The final membrane pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and protein concentration is determined.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer
-
A fixed concentration of [³H]-histamine (the radioligand)
-
Varying concentrations of JNJ-39758979 (the competitor)
-
Cell membrane preparation
-
-
The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The amount of bound radioactivity is determined using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H4R ligand (e.g., histamine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of JNJ-39758979 that inhibits 50% of specific [³H]-histamine binding).
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
-
cAMP Functional Assay
This assay measures the ability of JNJ-39758979 to antagonize histamine-induced inhibition of cAMP production.
Protocol:
-
Cell Culture:
-
HEK293 cells stably expressing the respective species-specific histamine H4 receptor are seeded into 96-well plates and cultured to a desired confluency.
-
-
Assay Procedure:
-
The cell culture medium is removed, and cells are washed with assay buffer.
-
Cells are pre-incubated with varying concentrations of JNJ-39758979 for a specified time (e.g., 15 minutes) at 37°C.
-
Cells are then stimulated with a fixed concentration of histamine (agonist) in the presence of a cAMP-inducing agent such as forskolin (which directly activates adenylyl cyclase) for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
The stimulation is stopped, and the cells are lysed.
-
Intracellular cAMP levels are quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
The concentration-response curves for JNJ-39758979 are plotted, and the IC₅₀ value is determined.
-
The pA₂ value, a measure of antagonist potency, is calculated using the Schild equation.
-
Eosinophil Shape Change Assay
This assay assesses the functional antagonism of JNJ-39758979 on histamine-induced eosinophil shape change, a physiological response mediated by the H4 receptor.
Protocol:
-
Eosinophil Isolation:
-
Eosinophils are isolated from fresh human or animal whole blood using density gradient centrifugation or immunomagnetic bead separation.
-
-
Shape Change Assay:
-
Isolated eosinophils are resuspended in an appropriate assay buffer.
-
The cells are pre-incubated with various concentrations of JNJ-39758979 for a defined period (e.g., 10 minutes) at room temperature.
-
Histamine is then added to stimulate the eosinophils for a short period (e.g., 5 minutes) at 37°C.
-
The reaction is stopped by adding a fixative solution (e.g., paraformaldehyde).
-
-
Flow Cytometry Analysis:
-
The change in cell shape is quantified by measuring the forward scatter (FSC) of the cells using a flow cytometer. An increase in FSC indicates a change from a round to a more irregular shape.
-
-
Data Analysis:
-
The percentage of cells that have undergone a shape change is determined for each concentration of JNJ-39758979.
-
The IC₅₀ value is calculated as the concentration of JNJ-39758979 that inhibits 50% of the histamine-induced eosinophil shape change.
-
Conclusion
This compound is a high-affinity, selective histamine H4 receptor antagonist with demonstrable species-specific differences in its binding and functional activities. The detailed experimental protocols provided in this guide offer a comprehensive framework for the in vitro characterization of this and similar compounds. A thorough understanding of its species-specific pharmacology is crucial for the design and interpretation of preclinical and clinical studies aimed at evaluating its therapeutic potential in inflammatory and allergic diseases.
References
The Role of JNJ-39758979 Dihydrochloride in Inflammatory Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses.[1][2] This technical guide provides an in-depth overview of the role of JNJ-39758979 in modulating inflammatory cell signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of H4R antagonism. This document details the mechanism of action of JNJ-39758979, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the underlying signaling cascades.
Mechanism of Action
JNJ-39758979 exerts its effects by competitively binding to the histamine H4 receptor, thereby blocking the actions of endogenous histamine. The H4R is a G protein-coupled receptor (GPCR) primarily expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[3] Upon activation by histamine, the H4R couples to the Gαi/o subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]
The reduction in cAMP, along with signals from the dissociated Gβγ subunits, triggers the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38. This signaling cascade ultimately leads to various cellular responses crucial for inflammation, such as chemotaxis, cytokine release, and changes in cell morphology.[5] By antagonizing the H4R, JNJ-39758979 effectively abrogates these histamine-induced pro-inflammatory events.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-39758979.
Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Antagonism (pA2)
| Species | Receptor | Ki (nM) | pA2 |
| Human | H4R | 12.5 | 7.9 |
| Mouse | H4R | 5.3 | 8.3 |
| Monkey | H4R | 25 | 7.5 |
| Rat | H4R | 188 | 7.2 |
| Guinea Pig | H4R | 306 | - |
| Human | H1R | >10,000 | - |
| Human | H2R | >10,000 | - |
| Human | H3R | 1,043 | - |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species | JNJ-39758979 Dose | Route of Administration | Key Findings |
| Ovalbumin-Induced Asthma | Mouse | 10, 30 mg/kg | Oral | Reduction in bronchoalveolar lavage (BAL) fluid eosinophils and lymphocytes. |
| DNFB-Induced Contact Hypersensitivity | Mouse | 10, 30 mg/kg | Oral | Reduction in ear swelling. |
| Histamine-Induced Pruritus | Mouse | 10, 30, 100 mg/kg | Oral | Inhibition of scratching behavior. |
Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to the H4 receptor and the point of intervention for JNJ-39758979.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in determining the binding affinity of JNJ-39758979 to the H4 receptor.
Experimental Workflow: Ovalbumin-Induced Asthma Model
This diagram illustrates the experimental design for evaluating the efficacy of JNJ-39758979 in a mouse model of allergic asthma.
Experimental Protocols
Radioligand Binding Assay for H4R
Objective: To determine the binding affinity (Ki) of JNJ-39758979 for the histamine H4 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing human H4R.
-
[3H]-Histamine (Radioligand).
-
This compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Thaw the H4R-expressing cell membranes on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .
-
Prepare serial dilutions of JNJ-39758979 in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled histamine (for non-specific binding) or JNJ-39758979 dilution.
-
50 µL of [3H]-Histamine (final concentration ~1-2 nM).
-
100 µL of the cell membrane suspension.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of JNJ-39758979 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional antagonist activity (pA2) of JNJ-39758979 at the H4R.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human H4R.
-
Histamine.
-
This compound.
-
Forskolin.
-
IBMX (3-isobutyl-1-methylxanthine).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well plates.
Procedure:
-
Seed the H4R-expressing cells into 384-well plates and culture overnight.
-
Remove the culture medium and add assay buffer containing 0.5 mM IBMX. Incubate for 30 minutes at room temperature.
-
Add varying concentrations of JNJ-39758979 to the wells and incubate for 15-30 minutes.
-
Add a fixed concentration of histamine (typically EC80) and a sub-maximal concentration of forskolin (to amplify the Gαi signal) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Generate a dose-response curve for histamine in the absence and presence of different concentrations of JNJ-39758979.
-
Calculate the pA2 value from a Schild plot analysis.
Ovalbumin-Induced Allergic Asthma Mouse Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of JNJ-39758979.[6][7]
Materials:
-
BALB/c mice (female, 6-8 weeks old).
-
Ovalbumin (OVA).
-
Aluminum hydroxide (Alum).
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose).
-
Phosphate-buffered saline (PBS).
-
Aerosol delivery system (nebulizer).
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[7]
-
Treatment: From day 21 to day 27, administer JNJ-39758979 (e.g., 10 or 30 mg/kg) or vehicle orally once daily.
-
Challenge: On days 25, 26, and 27, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes.
-
Analysis: 24 hours after the final challenge (day 28):
-
Collect bronchoalveolar lavage (BAL) fluid.
-
Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
Process lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
DNFB-Induced Contact Hypersensitivity Mouse Model
Objective: To assess the effect of JNJ-39758979 on delayed-type hypersensitivity.[8]
Materials:
-
C57BL/6 mice (female, 6-8 weeks old).
-
2,4-Dinitrofluorobenzene (DNFB).
-
Acetone and olive oil (4:1 vehicle).
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose).
-
Micrometer caliper.
Procedure:
-
Sensitization: On day 0, sensitize the mice by applying 25 µL of 0.5% DNFB in acetone:olive oil (4:1) to the shaved abdomen.
-
Treatment: Administer JNJ-39758979 (e.g., 10 or 30 mg/kg) or vehicle orally on days 4, 5, and 6.
-
Challenge: On day 5, challenge the mice by applying 10 µL of 0.2% DNFB to both sides of the right ear pinna.
-
Analysis: On day 6 (24 hours after challenge):
-
Measure the thickness of both ears using a micrometer caliper.
-
Calculate the ear swelling as the difference in thickness between the challenged (right) and unchallenged (left) ear.
-
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that targets the histamine H4 receptor to modulate inflammatory responses. Its high selectivity and potency make it a specific inhibitor of H4R-mediated signaling, which plays a crucial role in the pathogenesis of various inflammatory disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the role of H4R in disease and to develop novel anti-inflammatory therapies. Although clinical development of JNJ-39758979 was halted due to off-target effects, the knowledge gained from its study continues to inform the development of next-generation H4R antagonists with improved safety profiles.
References
- 1. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Therapeutic Effect of Renifolin F on Airway Allergy in an Ovalbumin-Induced Asthma Mouse Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-39758979 Dihydrochloride: A Technical Guide on its Interaction with Mast Cell Activation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2][3][4] Initially investigated for inflammatory conditions such as asthma, atopic dermatitis, and rheumatoid arthritis, its development has provided valuable insights into the role of the H4 receptor in modulating immune responses.[1][5][6] This technical guide provides an in-depth analysis of JNJ-39758979's mechanism of action, with a specific focus on its influence on mast cell activation pathways. While not a direct inhibitor of the classical IgE-mediated degranulation cascade, JNJ-39758979 exerts its effects by blocking the histamine H4 receptor, a key modulator of mast cell and eosinophil function.
Mechanism of Action: Histamine H4 Receptor Antagonism
JNJ-39758979 functions as a competitive antagonist at the histamine H4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T-cells, and dendritic cells.[7][8] Unlike the H1 and H2 receptors which are coupled to Gαq and Gαs proteins respectively, the H4 receptor is primarily coupled to Gαi/o proteins.[9] Activation of the H4R by its endogenous ligand, histamine, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[9][10] This signaling cascade ultimately influences a range of cellular responses, including chemotaxis, cytokine and chemokine release, and the upregulation of adhesion molecules.[7][11]
JNJ-39758979's antagonism of the H4R blocks these downstream signaling events, thereby mitigating the pro-inflammatory effects of histamine on immune cells. It is important to distinguish this mechanism from direct inhibition of mast cell degranulation triggered by the aggregation of the high-affinity IgE receptor (FcεRI), which proceeds through a distinct signaling pathway involving spleen tyrosine kinase (Syk).
Quantitative Data
The following tables summarize the key quantitative metrics defining the potency and selectivity of JNJ-39758979.
Table 1: Binding Affinity (Ki) of JNJ-39758979 for Histamine H4 Receptors
| Species | Receptor | Ki (nM) | Reference |
| Human | H4R | 12.5 ± 2.6 | [2] |
| Mouse | H4R | 5.3 | [3][4] |
| Monkey | H4R | 25 | [3][4] |
Table 2: Functional Antagonism (pA2) of JNJ-39758979
| Species | Assay | pA2 | Reference |
| Transfected Cells | Histamine-induced cAMP inhibition | 7.9 | [3][4] |
| Mouse | Not specified | 8.3 | [3][4] |
| Monkey | Not specified | 7.5 | [3][4] |
Table 3: In Vitro Inhibition of Mast Cell Function by JNJ-39758979
| Cell Type | Assay | IC50 (nM) | Reference |
| Mouse Bone Marrow-Derived Mast Cells | Histamine-induced chemotaxis | 8 | [12] |
Table 4: Selectivity of JNJ-39758979 for Human Histamine Receptors
| Receptor | Ki (nM) | Reference | |---|---|---|---| | H1R | >1,000 |[12] | | H2R | >1,000 |[12] | | H3R | 1,043 |[12] | | H4R | 12.5 |[12] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of JNJ-39758979 on mast cell function.
Histamine-Induced Mast Cell Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the directional migration of mast cells towards a histamine gradient.
1. Cell Preparation:
-
Mouse bone marrow-derived mast cells (BMMCs) are cultured for several weeks in the presence of IL-3 to promote differentiation.
-
Prior to the assay, cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer with 0.1% BSA).
2. Chemotaxis Chamber Setup:
-
A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5-8 µm pores) is used.
-
The lower chamber is filled with buffer containing histamine at a concentration known to induce chemotaxis (e.g., 100 nM).
-
The upper chamber is loaded with the BMMC suspension, which has been pre-incubated with varying concentrations of JNJ-39758979 or vehicle control for a specified time (e.g., 30 minutes at 37°C).
3. Incubation:
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 3-4 hours).
4. Quantification of Migration:
-
After incubation, the membrane is removed, and non-migrated cells on the upper surface are wiped away.
-
The membrane is then fixed and stained (e.g., with Giemsa or DAPI).
-
The number of cells that have migrated to the lower side of the membrane is quantified by microscopy.
-
The IC50 value, representing the concentration of JNJ-39758979 that inhibits 50% of the maximal histamine-induced migration, is then calculated.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation. While JNJ-39758979's primary role is not to block IgE-mediated degranulation, this protocol is fundamental for studying mast cell activation.
1. Cell Sensitization (for IgE-mediated activation):
-
Mast cells (e.g., LAD2 human mast cell line or BMMCs) are incubated overnight with anti-DNP IgE to sensitize the FcεRI receptors.
2. Cell Stimulation:
-
Sensitized cells are washed to remove unbound IgE and resuspended in a buffered salt solution (e.g., Tyrode's buffer).
-
Cells are pre-incubated with JNJ-39758979 or vehicle control.
-
Degranulation is induced by adding the antigen (e.g., DNP-HSA) or a non-IgE stimulus like a calcium ionophore (e.g., A23187). For studying H4R-mediated effects, histamine or a selective H4R agonist would be used as the stimulus.
3. Sample Collection:
-
After a short incubation period (e.g., 30 minutes at 37°C), the cells are pelleted by centrifugation.
-
The supernatant, containing the released β-hexosaminidase, is carefully collected.
4. Measurement of β-Hexosaminidase Activity:
-
An aliquot of the supernatant is transferred to a new microplate.
-
The substrate for β-hexosaminidase, p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), is added.
-
The reaction is incubated at 37°C, allowing the enzyme to cleave the substrate and produce a colored product (p-nitrophenol).
-
The reaction is stopped by adding a high pH buffer (e.g., glycine buffer).
-
The absorbance is read at 405 nm using a microplate reader.
-
The percentage of β-hexosaminidase release is calculated relative to the total amount present in lysed cells (positive control).
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways influenced by JNJ-39758979.
Conclusion
This compound is a valuable research tool and a clinical candidate that has significantly advanced our understanding of the role of the histamine H4 receptor in inflammatory and allergic diseases. Its mechanism of action, centered on the antagonism of H4R-mediated signaling in mast cells and other immune cells, offers a distinct therapeutic approach compared to traditional antihistamines or direct inhibitors of mast cell degranulation. The quantitative data on its potency and selectivity, coupled with established experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of H4R antagonism in various mast cell-associated pathologies. While clinical development of JNJ-39758979 has faced challenges, the knowledge gained from its study continues to inform the development of new generations of H4R antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 9. Functional characterization of histamine H4 receptor on human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 11. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
JNJ-39758979 Dihydrochloride: A Technical Guide to Preclinical Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2][3] This receptor is a key player in inflammatory and pruritic responses, making it a compelling target for therapeutic intervention in a range of allergic and immune-mediated disorders.[1][3] Preclinical research has extensively profiled JNJ-39758979, demonstrating its efficacy in various in vitro and in vivo models of disease. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with JNJ-39758979, intended to support further research and development efforts in this area.
Core Compound Profile
| Parameter | Value | Species | Reference |
| Mechanism of Action | Histamine H4 Receptor (H4R) Antagonist | - | [1][2][3] |
| Chemical Name | (R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine dihydrochloride | - | [2] |
Quantitative Preclinical Data
In Vitro Receptor Binding Affinity and Selectivity
JNJ-39758979 exhibits high affinity for the histamine H4 receptor across multiple species and demonstrates significant selectivity over other histamine receptor subtypes.
| Receptor | Kᵢ (nM) | Species | Reference |
| Histamine H4 Receptor | 12.5 ± 2.6 | Human | [1][2] |
| 5.3 | Mouse | [4] | |
| 25 | Monkey | [4] | |
| Histamine H1 Receptor | >1,000 | Human | [5] |
| Histamine H2 Receptor | >1,000 | Human | [5] |
| Histamine H3 Receptor | 1,043 | Human | [5] |
In Vitro Functional Activity
The antagonistic activity of JNJ-39758979 has been quantified in cell-based functional assays.
| Assay | IC₅₀ (nM) | Cell Type | Species | Reference |
| Histamine-induced Chemotaxis | 8 | Mouse bone marrow-derived mast cells | Mouse | [5] |
Preclinical Pharmacokinetics
Pharmacokinetic profiling of JNJ-39758979 has been conducted in both mice and humans.
| Species | Dose & Route | t½ (hours) | Cₘₐₓ (µM) | Bioavailability (%) | Reference |
| Mouse | 20 mg/kg, p.o. | 4.7 | - | - | [3] |
| Human | Single oral dose | 124-157 | - | - | [1][2][6] |
Key Preclinical Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. JNJ-39758979, as a competitive antagonist, blocks the binding of histamine to the H4 receptor, thereby preventing this downstream signaling cascade.
Experimental Workflow: In Vitro Chemotaxis Assay
This workflow outlines a typical protocol to assess the inhibitory effect of JNJ-39758979 on histamine-induced cell migration.
Experimental Workflow: Ovalbumin-Induced Asthma Model
This diagram illustrates the key steps in a common preclinical model of allergic asthma used to evaluate the efficacy of JNJ-39758979.
Detailed Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity (Kᵢ) of JNJ-39758979 for the histamine H4 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the recombinant human, mouse, or monkey histamine H4 receptor.
-
Radioligand (e.g., [³H]-Histamine or another suitable H4R-specific radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of JNJ-39758979.
-
In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of JNJ-39758979 or vehicle.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled H4R ligand.
-
Calculate the specific binding at each concentration of JNJ-39758979 and determine the IC₅₀ value (the concentration of JNJ-39758979 that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
-
Objective: To assess the functional antagonist activity of JNJ-39758979 by measuring its ability to block histamine-induced inhibition of cAMP production.
-
Materials:
-
A cell line co-expressing the histamine H4 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
Histamine.
-
This compound.
-
Forskolin (an adenylyl cyclase activator, used to stimulate basal cAMP levels).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Pre-incubate the cells with varying concentrations of JNJ-39758979 or vehicle for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of histamine (typically the EC₈₀) in the presence of forskolin.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Generate a dose-response curve for JNJ-39758979 and calculate its IC₅₀ value for the inhibition of the histamine response.
-
In Vivo Ovalbumin-Induced Allergic Asthma Model
-
Objective: To evaluate the in vivo efficacy of JNJ-39758979 in a mouse model of allergic airway inflammation.
-
Animals: BALB/c mice are commonly used for this model.
-
Procedure:
-
Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (Alum).
-
Treatment: Administer JNJ-39758979 (e.g., 0.2 to 20 mg/kg) or vehicle orally once or twice daily, starting before the challenge phase.[5]
-
Challenge: On specific days following the last sensitization (e.g., days 28, 29, and 30), challenge the mice with an aerosol of OVA for a defined period (e.g., 20-30 minutes).
-
Endpoint Analysis (typically 24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform total and differential cell counts to quantify inflammatory cell influx (particularly eosinophils).
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and mucus production.
-
Airway Hyperresponsiveness (AHR): Measure changes in lung function in response to increasing concentrations of a bronchoconstrictor like methacholine.
-
-
In Vivo FITC-Induced Contact Hypersensitivity Model
-
Objective: To assess the efficacy of JNJ-39758979 in a Th2-dependent model of skin inflammation.
-
Animals: BALB/c mice are typically used.
-
Procedure:
-
Sensitization: Apply fluorescein isothiocyanate (FITC) solution to the shaved abdomen of the mice.
-
Challenge: After a set number of days (e.g., 5-7 days), challenge the mice by applying FITC solution to one ear. The contralateral ear receives the vehicle as a control.
-
Treatment: Administer JNJ-39758979 (e.g., 20 mg/kg) or vehicle orally prior to the challenge.[5]
-
Endpoint Analysis (typically 24 hours after challenge):
-
Ear Swelling: Measure the thickness of both ears using a caliper. The difference in thickness between the FITC-treated and vehicle-treated ears represents the inflammatory edema.
-
Histology: Collect ear tissue for histological analysis to assess cellular infiltration (e.g., eosinophils and mast cells).
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines and chemokines.
-
-
Conclusion
This compound has been extensively characterized in preclinical studies as a potent and selective histamine H4 receptor antagonist. The data summarized in this guide, along with the detailed experimental protocols, highlight its potential as a therapeutic agent for allergic and inflammatory conditions. The provided workflows and signaling pathway diagrams offer a clear visual representation of its mechanism of action and the experimental designs used to evaluate its efficacy. This information serves as a valuable resource for researchers and drug development professionals continuing to explore the therapeutic potential of H4R antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-39758979 Dihydrochloride: A Histamine H4 Receptor Antagonist in Allergic Inflammation Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in the modulation of immune and inflammatory responses.[1][2] The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells, making it a compelling target for therapeutic intervention in allergic inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the preclinical evaluation of JNJ-39758979 in various models of allergic inflammation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action
JNJ-39758979 exerts its anti-inflammatory effects by competitively blocking the binding of histamine to the H4 receptor. This antagonism inhibits downstream signaling cascades that are crucial for the chemotaxis, activation, and effector functions of key inflammatory cells involved in allergic responses.
Data Presentation
Receptor Binding Affinity and Selectivity
JNJ-39758979 demonstrates high affinity for the human histamine H4 receptor and significant selectivity over other histamine receptor subtypes.[1][2]
| Receptor Subtype | Species | Ki (nM) | Selectivity vs. H4R |
| H4R | Human | 12.5 ± 2.6 | - |
| H1R | Human | >1,000 | >80-fold |
| H2R | Human | >1,000 | >80-fold |
| H3R | Human | 1,043 | ~83-fold |
Table 1: Receptor binding affinity (Ki) and selectivity of JNJ-39758979 for human histamine receptors.[1][2]
In Vitro Efficacy
JNJ-39758979 effectively inhibits histamine-induced responses in isolated inflammatory cells.
| Assay | Cell Type | Endpoint | IC50 (nM) |
| Chemotaxis | Mouse Bone Marrow-Derived Mast Cells | Inhibition of histamine-induced chemotaxis | 8 |
Table 2: In vitro functional activity of JNJ-39758979.
In Vivo Efficacy in Allergic Inflammation Models
JNJ-39758979 has demonstrated dose-dependent efficacy in murine models of allergic asthma and dermatitis.
| Model | Endpoint | Dose (mg/kg, p.o.) | % Inhibition |
| Ovalbumin-Induced Airway Inflammation | Eosinophil infiltration in BALF | 0.2 | Not specified |
| 2 | Not specified | ||
| 20 | Significant reduction | ||
| FITC-Induced Contact Hypersensitivity | Ear Edema | 20 | Significant decrease |
Table 3: In vivo efficacy of JNJ-39758979 in mouse models of allergic inflammation.
Experimental Protocols
Ovalbumin-Induced Airway Inflammation in Mice
This model mimics key features of allergic asthma, including eosinophilic inflammation and Th2 cytokine production.
Protocol:
-
Animals: Female BALB/c mice (6-8 weeks old) are commonly used due to their Th2-biased immune responses.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (alum) in a total volume of 200 µL saline on days 0 and 14.
-
Drug Administration: JNJ-39758979 or vehicle is administered orally (p.o.) at the desired doses (e.g., 0.2, 2, and 20 mg/kg) daily from day 20 to 23, typically 1 hour prior to the OVA challenge.
-
Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes.
-
Endpoint Analysis (Day 24):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect bronchoalveolar lavage fluid (BALF). Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed.
-
Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant are measured by ELISA.
-
Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to assess inflammatory cell infiltration and mucus production.
-
FITC-Induced Contact Hypersensitivity
This model is used to evaluate the efficacy of compounds in a Th2-dependent model of atopic dermatitis.
Protocol:
-
Animals: BALB/c mice are typically used.
-
Sensitization: On day 0, the shaved abdomen of the mice is painted with 400 µL of 0.5% fluorescein isothiocyanate (FITC) dissolved in a 1:1 mixture of acetone and dibutyl phthalate.
-
Drug Administration: JNJ-39758979 or vehicle is administered orally (e.g., 20 mg/kg) on day 5, typically 1 hour before the challenge.
-
Challenge: On day 5, one ear of each mouse is challenged by applying 20 µL of 0.5% FITC solution to both the inner and outer surfaces. The contralateral ear receives the vehicle as a control.
-
Endpoint Analysis: Ear swelling is measured 24 hours after the challenge using a micrometer. The difference in ear thickness between the FITC-challenged and vehicle-treated ears is calculated as the measure of the inflammatory response.
In Vitro Mast Cell Degranulation Assay
This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
Protocol (Example using RBL-2H3 cells):
-
Cell Culture and Sensitization: Rat basophilic leukemia (RBL-2H3) cells are cultured in appropriate media. For IgE-mediated degranulation, cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Compound Incubation: Sensitized cells are washed and then pre-incubated with various concentrations of JNJ-39758979 or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation: Degranulation is induced by adding the antigen, DNP-human serum albumin (DNP-HSA), and incubating for a further period (e.g., 1 hour) at 37°C.
-
Measurement of Mediator Release: The release of granular contents is quantified by measuring the activity of a marker enzyme, such as β-hexosaminidase, in the cell supernatant. The absorbance is read at 405 nm.
-
Data Analysis: The percentage of inhibition of degranulation is calculated relative to the vehicle-treated control. The IC50 value is determined from the concentration-response curve.
Signaling Pathways in Allergic Inflammation
JNJ-39758979, by blocking the H4R, interferes with key signaling pathways that drive the allergic inflammatory cascade.
Conclusion
This compound is a highly selective and potent histamine H4 receptor antagonist with demonstrated efficacy in preclinical models of allergic asthma and atopic dermatitis. Its ability to inhibit the recruitment and activation of key inflammatory cells, such as eosinophils and mast cells, underscores the therapeutic potential of H4R antagonism in allergic diseases. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation of JNJ-39758979 and other H4R antagonists in the context of allergic inflammation. Further research focusing on the downstream signaling pathways and the impact on a broader range of inflammatory mediators will continue to elucidate the full therapeutic utility of this compound class.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Histamine H4 Receptor Antagonist, JNJ 39758979, Is Effective in Reducing Histamine-Induced Pruritus in a Randomized… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for JNJ-39758979 Dihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] As a selective H4R antagonist, JNJ-39758979 has been investigated for its anti-inflammatory and antipruritic properties.[3][4] The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as eosinophils, mast cells, and T cells. Its involvement in inflammatory and pruritic responses has been demonstrated in preclinical studies.[1][2] This document provides detailed protocols for key in vitro assays to characterize the binding affinity and functional activity of JNJ-39758979.
Mechanism of Action
JNJ-39758979 acts as a high-affinity antagonist at the histamine H4 receptor.[3][5] The H4 receptor is coupled to the Gi/o family of G proteins. Upon agonist binding (e.g., histamine), the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. JNJ-39758979 competitively binds to the H4 receptor, preventing histamine from binding and activating this downstream signaling cascade.[3][4][5]
Data Presentation
Binding Affinity and Functional Potency of JNJ-39758979
The following tables summarize the in vitro binding affinity (Ki) and functional potency (pA2, IC50) of JNJ-39758979 against the histamine H4 receptor across various species, as well as its selectivity over other histamine receptor subtypes.
Table 1: H4 Receptor Binding Affinity (Ki) and Functional Antagonism (pA2)
| Species | Binding Affinity (Ki, nM) | Functional Antagonism (pA2) |
| Human | 12.5[3][4][5] | 7.9[3][4][5] |
| Mouse | 5.3[3][4][5] | 8.3[3][4][5] |
| Monkey | 25[3][4][5] | 7.5[3][4][5] |
| Rat | 188[3][4][5] | 7.2[3][4][5] |
| Guinea Pig | 306[3][4][5] | - |
| Dog | ≥10,000[3][4][5] | - |
Table 2: Functional Antagonism in Specific Assays
| Assay Type | Cell Type/System | Agonist | Potency Metric | Value |
| cAMP Inhibition | Transfected Cells | Histamine | pA2 | 7.9[3][4][5] |
| Aequorin-based Ca2+ Flux | Transfected Cells | - | IC50 | 32 nM[6] |
| [35S]GTPγS Binding | - | - | pKb | 6.67[6] |
| Mast Cell Chemotaxis | Mouse Bone Marrow-Derived Mast Cells | Histamine | IC50 | 8 nM[7] |
Table 3: Selectivity Profile Against Other Human Histamine Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| H1 Receptor | >1,000[7] |
| H2 Receptor | >1,000[7] |
| H3 Receptor | 1,043[7] |
Experimental Protocols
Radioligand Binding Assay for H4 Receptor
This protocol determines the binding affinity (Ki) of JNJ-39758979 for the H4 receptor using a competitive binding assay with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human H4 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein/well).
-
Radioligand (e.g., [3H]-histamine) at a concentration near its Kd.
-
JNJ-39758979 dihydrochloride at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle for total binding control.
-
A high concentration of a non-radiolabeled H4R ligand (e.g., unlabeled histamine) for non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of JNJ-39758979. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Functional Assay
This assay measures the ability of JNJ-39758979 to functionally antagonize histamine-induced inhibition of cAMP production in cells expressing the H4 receptor.
Methodology:
-
Cell Culture: Culture cells stably expressing the human H4 receptor (e.g., CHO-K1) in appropriate media. Seed cells into a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a solution containing a fixed concentration of histamine (typically the EC80 concentration for cAMP inhibition) and a phosphodiesterase inhibitor (e.g., IBMX) to all wells. To stimulate adenylyl cyclase and generate a measurable cAMP signal, add forskolin.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the cAMP levels against the log concentration of JNJ-39758979. Calculate the IC50 value. The pA2 value, a measure of antagonist potency, can be determined using the Schild equation, which requires generating dose-response curves for histamine in the presence of different fixed concentrations of JNJ-39758979.[3][4][5]
Eosinophil Shape Change Assay
This assay provides a pharmacodynamic readout of H4R antagonism by measuring the inhibition of histamine-induced shape change in eosinophils.[8]
Methodology:
-
Blood Collection: Obtain fresh whole blood from healthy human volunteers in heparinized tubes.
-
Pre-incubation: Aliquot the blood and incubate with various concentrations of JNJ-39758979 or vehicle control for 15-30 minutes at 37°C.
-
Stimulation: Add histamine to a final concentration known to induce a submaximal shape change response (e.g., 1 µM). Incubate for 5-10 minutes at 37°C.
-
Fixation: Stop the reaction by adding a fixing solution (e.g., paraformaldehyde-based).
-
Staining: Lyse the red blood cells and stain the remaining leukocytes with fluorescently-labeled antibodies specific for eosinophils (e.g., anti-CCR3).
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the eosinophil population. The change in cell shape from spherical to amoeboid results in an increase in the forward scatter (FSC) signal.
-
Data Analysis: Determine the percentage of eosinophils that have undergone a shape change for each condition. Plot the percentage inhibition of shape change against the concentration of JNJ-39758979 to determine the IC50. This assay was used as a pharmacodynamic readout in a clinical study with JNJ-39758979.[8]
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ-39758979 | Histamine Receptor | TargetMol [targetmol.com]
- 6. JNJ-39758979 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-39758979 Dihydrochloride in Eosinophil Shape Change Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key receptor involved in inflammatory and pruritic responses.[1][2] It demonstrates high affinity for the human H4R, with a Ki of 12.5 ± 2.6 nM, and exhibits over 80-fold selectivity against other histamine receptors.[1][2] One of the key functional assays used to characterize the in vitro and in vivo activity of H4R antagonists like JNJ-39758979 is the eosinophil shape change assay. Histamine induces a rapid and transient change in the shape of human eosinophils, a process mediated by the H4 receptor.[3][4][5] This morphological alteration, which precedes chemotaxis, can be quantified by measuring changes in forward scatter (FSC) using flow cytometry.[5] The inhibition of histamine-induced eosinophil shape change serves as a valuable pharmacodynamic biomarker in clinical studies of H4R antagonists.[3][6][7]
These application notes provide a detailed protocol for utilizing JNJ-39758979 dihydrochloride in an eosinophil shape change assay, along with relevant quantitative data and a depiction of the associated signaling pathway and experimental workflow.
Data Presentation
Table 1: Potency of Histamine and H4R Ligands in Eosinophil Shape Change Assay
| Compound | Parameter | Value | Reference |
| Histamine | EC50 | 19 nM | [3][4] |
| Histamine (Maximal Effect) | Concentration | 0.3 µM | [3][4] |
| Imetit (H3/H4 Agonist) | EC50 | 25 nM | [3][4] |
| Clobenpropit (H4 Agonist) | EC50 | 72 nM | [3][4] |
Table 2: Inhibitory Potency of H4R Antagonists on Histamine-Induced Eosinophil Shape Change
| Compound | Parameter | Value | Notes | Reference |
| JNJ-7777120 | IC50 | 0.3 µM | Against 1 µM histamine | [3][4] |
| Thioperamide | IC50 | 1.4 µM | Against 1 µM histamine | [3][4] |
| JNJ-39758979 | Inhibition | Statistically significant | At concentrations >100 nM in vivo | [6] |
| JNJ-39758979 | Ki (human H4R) | 12.5 ± 2.6 nM | --- | [1][2] |
Experimental Protocols
Principle
This assay measures the ability of this compound to inhibit histamine-induced shape change in isolated human eosinophils. Eosinophils are pre-incubated with varying concentrations of this compound before being stimulated with a sub-maximal concentration of histamine. The resulting change in cell morphology is quantified by an increase in the forward scatter (FSC) signal using a flow cytometer.
Materials
-
This compound
-
Histamine
-
Ficoll-Paque PLUS
-
Anti-CD16 magnetic beads
-
Assay Buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Human peripheral blood from healthy, consenting donors
-
Flow cytometer
-
Polypropylene tubes
Method
1. Isolation of Human Eosinophils: a. Collect human peripheral blood in heparinized tubes. b. Isolate polymorphonuclear leukocytes (PMNLs), which include neutrophils and eosinophils, by density gradient centrifugation using Ficoll-Paque PLUS. c. Remove erythrocytes by hypotonic lysis. d. Isolate eosinophils from the PMNL fraction by negative selection using anti-CD16 magnetic beads to deplete neutrophils. Eosinophils are CD16-negative. e. Resuspend the purified eosinophils in assay buffer at a concentration of 5 x 10^5 cells/mL.
2. Eosinophil Shape Change Assay: a. Aliquot 80 µL of the eosinophil suspension (containing 4 x 10^4 cells) into 1.2-mL polypropylene tubes. b. Prepare serial dilutions of this compound in assay buffer. c. Add 10 µL of the this compound dilutions or vehicle control (assay buffer) to the eosinophil suspensions. d. Incubate for 10 minutes at room temperature.[3] e. Prepare a solution of histamine in assay buffer. A final concentration of 1 µM histamine is often used for stimulation.[3] f. Add 10 µL of the histamine solution to the pre-treated eosinophil suspensions. The final volume in each tube should be 100 µL. g. Immediately place the tubes in a 37°C water bath for 10 minutes.[3] h. After incubation, transfer the tubes to an ice-water bath to stop the reaction.
3. Flow Cytometric Analysis: a. Analyze the samples on a flow cytometer. b. Gate the eosinophil population based on their characteristic auto-fluorescence and side scatter properties. c. Record the mean forward scatter (FSC) for at least 5,000 gated eosinophil events per sample. d. The percentage of cell shape change is calculated as the percentage increase in FSC relative to the untreated (vehicle control) sample.[3]
4. Data Analysis: a. Plot the percentage of inhibition of histamine-induced shape change against the concentration of this compound. b. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximal histamine-induced shape change.
Visualizations
Signaling Pathway
Caption: Signaling pathway of histamine-induced eosinophil shape change and its inhibition by JNJ-39758979.
Experimental Workflow
Caption: Experimental workflow for the eosinophil shape change assay with JNJ-39758979.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine induces cytoskeletal changes in human eosinophils via the H(4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
Application Notes and Protocols for JNJ-39758979 Dihydrochloride in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2][3][4] The H4 receptor is primarily expressed on hematopoietic cells, including mast cells and eosinophils, and plays a crucial role in inflammatory responses and allergic diseases.[5][6] Mast cell degranulation, a key event in the allergic cascade, releases a variety of pro-inflammatory mediators, including histamine and β-hexosaminidase. Understanding the effect of H4R antagonists like JNJ-39758979 on this process is vital for the development of novel therapeutics for conditions such as asthma, allergic rhinitis, and pruritus.[5]
These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on IgE-mediated mast cell degranulation using a β-hexosaminidase release assay.
Mechanism of Action
JNJ-39758979 is a high-affinity antagonist for the human H4 receptor, with a Ki of 12.5 nM.[1][2][4][7] It exhibits high selectivity for the H4 receptor over other histamine receptor subtypes (H1, H2, and H3).[7] In the context of mast cells, histamine, upon its release, can act in an autocrine or paracrine fashion on H4 receptors, potentially amplifying the inflammatory response. By blocking the H4 receptor, JNJ-39758979 is expected to attenuate mast cell activation and subsequent degranulation. Some studies suggest that H4 receptor antagonists can inhibit mast cell degranulation, particularly when present during the IgE sensitization phase.
Data Presentation
The following table summarizes hypothetical data on the inhibitory effect of this compound on mast cell degranulation, as would be determined by the subsequent protocol.
| Compound | Cell Line | Stimulant | IC50 (nM) | Maximum Inhibition (%) |
| JNJ-39758979 | LAD2 | Anti-IgE | 85 | 75 |
| JNJ-39758979 | RBL-2H3 | DNP-BSA | 120 | 70 |
| Cromolyn Sodium | LAD2 | Anti-IgE | 500 | 90 |
Note: The data presented in this table is illustrative and based on the known potency of JNJ-39758979 and typical results from mast cell degranulation assays. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: IgE-Mediated Mast Cell Degranulation Assay using LAD2 Human Mast Cells
This protocol details the procedure for measuring the inhibition of IgE-mediated degranulation in the human mast cell line LAD2 by this compound, using the release of β-hexosaminidase as a marker.
Materials:
-
LAD2 human mast cell line
-
StemPro™-34 SFM medium supplemented with Stem Cell Factor (SCF)
-
Human IgE
-
Anti-human IgE antibody
-
This compound
-
Tyrode's buffer (supplemented with 0.1% BSA)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer (0.1 M, pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
Triton X-100 (1% v/v)
-
96-well V-bottom plates
-
96-well flat-bottom plates
-
Plate reader (405 nm)
Procedure:
-
Cell Culture: Culture LAD2 cells in StemPro™-34 SFM supplemented with SCF according to standard protocols.
-
Sensitization: Seed LAD2 cells at a density of 2 x 10^5 cells/well in a 96-well V-bottom plate. Sensitize the cells with human IgE (1 µg/mL) in culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Incubation:
-
Wash the sensitized cells twice with warm Tyrode's buffer.
-
Resuspend the cells in Tyrode's buffer.
-
Prepare serial dilutions of this compound in Tyrode's buffer.
-
Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add 50 µL of the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C. For control wells, add 50 µL of Tyrode's buffer.
-
-
Stimulation:
-
To induce degranulation, add 50 µL of anti-human IgE antibody (10 µg/mL) to the wells.
-
For the total release control, add 50 µL of 1% Triton X-100.
-
For the spontaneous release control, add 50 µL of Tyrode's buffer.
-
Incubate the plate for 30 minutes at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate at 500 x g for 5 minutes at 4°C.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of pNAG substrate solution (1 mM in 0.1 M citrate buffer) to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding 150 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the JNJ-39758979 mast cell degranulation assay.
Signaling Pathway
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of JNJ-39758979.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ 39758979 dihydrochloride | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for JNJ-39758979 Dihydrochloride in Primary Human Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses.[1][2] With a binding affinity (Ki) of 12.5 nM for the human H4 receptor, it demonstrates high selectivity over other histamine receptor subtypes.[1][3][4] The histamine H4 receptor is primarily expressed on hematopoietic cells, including eosinophils, mast cells, T cells, and dendritic cells, making JNJ-39758979 a valuable tool for studying the role of H4R in immune cell function.[2] These application notes provide detailed protocols for the use of JNJ-39758979 in primary human cell culture, with a focus on eosinophils, mast cells, and T cells.
Mechanism of Action
JNJ-39758979 acts as a competitive antagonist at the H4 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Activation of H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] It also triggers intracellular calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) cascade.[5] By blocking the binding of histamine to H4R, JNJ-39758979 inhibits these downstream signaling events, thereby modulating immune cell responses such as chemotaxis and cytokine release.
Caption: Histamine H4 Receptor Signaling Pathway and Point of Inhibition by JNJ-39758979.
Data Presentation
The following tables summarize the binding affinity of JNJ-39758979 and provide a template for presenting experimentally determined inhibitory concentrations (IC50) in primary human cell assays.
Table 1: Binding Affinity (Ki) of JNJ-39758979 for Histamine H4 Receptor
| Species | Ki (nM) |
| Human | 12.5[3][4] |
| Mouse | 5.3[3] |
| Monkey | 25[3] |
Table 2: Template for IC50 Values of JNJ-39758979 in Primary Human Cell Assays
| Primary Human Cell Type | Assay | IC50 (nM) |
| Eosinophils | Histamine-induced Shape Change | User-determined |
| Eosinophils | Histamine-induced Chemotaxis | User-determined |
| Mast Cells | Histamine-induced Chemotaxis | User-determined |
| T Cells (Th2) | Cytokine (e.g., IL-4, IL-5) Release | User-determined |
Note: IC50 values should be determined empirically for each experimental condition and cell donor.
Experimental Protocols
The following are detailed protocols for the use of JNJ-39758979 in key experiments with primary human immune cells.
Protocol 1: Inhibition of Histamine-Induced Eosinophil Shape Change
This assay is a robust method to assess the functional antagonism of the H4 receptor on primary human eosinophils.[1]
1. Isolation of Human Eosinophils:
-
Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using a density gradient medium (e.g., Ficoll-Paque).
-
Isolate eosinophils from the granulocyte fraction using negative selection with an immunomagnetic cell separation kit.
-
Assess purity by flow cytometry (e.g., using CCR3 as a marker) or cytological staining. Purity should be >95%.
2. Eosinophil Shape Change Assay:
-
Resuspend purified eosinophils in a suitable assay buffer (e.g., HBSS with Ca2+/Mg2+ and 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Prepare a dose-response curve of this compound (e.g., 1 nM to 10 µM) in the assay buffer. Also, prepare a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).
-
Pre-incubate 50 µL of the eosinophil suspension with 50 µL of the JNJ-39758979 dilution or vehicle control for 15-30 minutes at 37°C.
-
Stimulate the cells by adding 50 µL of histamine to a final concentration of 100 nM.
-
Incubate for 5-10 minutes at 37°C.
-
Immediately fix the cells with an equal volume of cold 2% paraformaldehyde.
-
Analyze the cell shape change by flow cytometry. An increase in the forward scatter (FSC) parameter indicates cell shape change.
-
Calculate the percentage inhibition of the histamine-induced shape change for each concentration of JNJ-39758979.
Caption: Experimental Workflow for the Eosinophil Shape Change Assay.
Protocol 2: Inhibition of Histamine-Induced Mast Cell Chemotaxis
This protocol details the investigation of JNJ-39758979's effect on the migration of primary human mast cells towards a histamine gradient.
1. Culture of Human Mast Cells:
-
Isolate CD34+ progenitor cells from human cord blood or bone marrow.
-
Culture the progenitor cells in a suitable medium (e.g., StemSpan™ SFEM) supplemented with a cytokine cocktail including SCF, IL-6, and IL-3 to differentiate them into mature mast cells. This process typically takes 8-10 weeks.
-
Confirm mast cell phenotype by tryptase staining and flow cytometry for c-Kit (CD117) and FcεRI expression.
2. Chemotaxis Assay (Boyden Chamber):
-
Use a multi-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).
-
Place assay buffer containing histamine (e.g., 100 nM) in the lower wells of the chamber.
-
In the upper wells, add the mast cell suspension (e.g., 1 x 10^5 cells/well) that has been pre-incubated for 30 minutes with various concentrations of JNJ-39758979 or vehicle control.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 3-4 hours.
-
After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.
-
Count the migrated cells in several high-power fields for each well using a microscope.
-
Calculate the percentage inhibition of chemotaxis for each JNJ-39758979 concentration.
Protocol 3: Modulation of Cytokine Release from Primary Human T Cells
This protocol outlines a method to assess the impact of JNJ-39758979 on cytokine production by polarized human T helper cells.
1. Isolation and Polarization of Naive CD4+ T Cells:
-
Isolate naive CD4+ T cells from human PBMCs using a negative selection kit.
-
Culture the naive T cells in a medium suitable for T cell differentiation (e.g., RPMI-1640 with 10% FBS, IL-2).
-
Polarize the cells towards a Th2 phenotype by adding anti-CD3/CD28 antibodies, IL-4, and anti-IFN-γ antibodies to the culture medium. Culture for 5-7 days.
2. Cytokine Release Assay:
-
Re-stimulate the polarized Th2 cells with anti-CD3/CD28 antibodies in the presence of various concentrations of JNJ-39758979 or vehicle control.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants and measure the concentration of Th2 cytokines (e.g., IL-4, IL-5, IL-13) using ELISA or a multiplex cytokine assay.
-
Determine the effect of JNJ-39758979 on cytokine release by comparing the treated samples to the vehicle control.
Concluding Remarks
This compound is a critical research tool for elucidating the role of the histamine H4 receptor in the function of primary human immune cells. The protocols provided herein offer a framework for investigating its effects on eosinophil shape change, mast cell chemotaxis, and T cell cytokine release. Researchers should optimize these protocols for their specific experimental conditions and cell donors to generate robust and reproducible data. Careful dose-response studies are essential to determine the precise potency of JNJ-39758979 in these primary human cell systems.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-39758979 Dihydrochloride in Rat Models of Dermatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of JNJ-39758979 dihydrochloride, a potent and selective histamine H4 receptor (H4R) antagonist, in rat models of dermatitis. The protocols outlined below are synthesized from established methodologies for inducing dermatitis in rats and pharmacokinetic data for JNJ-39758979.
JNJ-39758979 has demonstrated anti-inflammatory and antipruritic activity in various preclinical models, making it a valuable tool for investigating the role of the H4 receptor in skin inflammation and for the preclinical assessment of potential therapeutics for atopic dermatitis and other pruritic skin conditions.[1][2][3][4] Preclinical toxicity studies of up to 6 months in rats have indicated an excellent safety profile.[2][3][5]
Key Compound Specifications
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| Target | Histamine H4 Receptor (H4R) Antagonist | [1][2] |
| Affinity (Ki) for rat H4R | 188 nM | [1][2] |
| Functional Antagonism (pA2) in rats | 7.2 | [1][2] |
| Route of Administration | Oral (p.o.) | [1][2] |
Pharmacokinetic Profile in Sprague-Dawley Rats
| Parameter | Value (for a 10 mg/kg oral dose) | Reference |
| Cmax | 0.3 µM | [1][2] |
| t1/2 (half-life) | 7.5 hours | [1][2] |
| F (Bioavailability) | 36% | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols describe the induction of dermatitis in rats and the subsequent administration and evaluation of this compound.
Dinitrochlorobenzene (DNCB)-Induced Atopic Dermatitis-like Model in Rats
This model is commonly used to mimic the inflammatory and pruritic characteristics of atopic dermatitis.
Materials:
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old)
-
Dinitrochlorobenzene (DNCB)
-
Acetone
-
Olive oil
-
This compound
-
Vehicle for oral administration (e.g., 0.5% w/v carboxymethyl cellulose in sterile water)[6]
-
Tools for measurement (e.g., calipers for ear thickness)
-
Behavioral observation chambers
Protocol:
a. Sensitization Phase (Day 0):
-
Prepare a 1% (w/v) DNCB solution in a 4:1 acetone:olive oil vehicle.
-
Shave a small area on the dorsal trunk of the rat.
-
Apply a specific volume (e.g., 100 µL) of the 1% DNCB solution to the shaved area.
b. Challenge Phase (Starting Day 7):
-
Prepare a 0.5% (w/v) DNCB solution in the same acetone:olive oil vehicle.
-
Apply a specific volume (e.g., 20 µL) of the 0.5% DNCB solution to the dorsal and ventral surfaces of one ear, three times a week for a designated period (e.g., 3-4 weeks) to induce chronic inflammation.
c. This compound Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle (e.g., 0.5% w/v carboxymethyl cellulose). A common oral dose for pharmacokinetic studies in rats is 10 mg/kg.[1][2]
-
Administer the JNJ-39758979 solution or vehicle control to the rats via oral gavage.
-
Administration can be prophylactic (starting before the challenge phase) or therapeutic (starting after the establishment of dermatitis). A once-daily dosing regimen is often appropriate given the half-life of the compound.
d. Assessment of Dermatitis:
-
Clinical Score: Evaluate the severity of skin lesions (erythema, edema, excoriation, and dryness) using a standardized scoring system.
-
Ear Thickness: Measure the thickness of the DNCB-challenged ear using a digital caliper at regular intervals.
-
Scratching Behavior: Place the rats in individual observation cages and record the number of scratching bouts directed at the affected area for a defined period (e.g., 30-60 minutes).[7]
-
Histopathological Analysis: At the end of the study, collect skin biopsies from the affected ear for histological examination of inflammatory cell infiltration (e.g., eosinophils, mast cells) and epidermal thickness.[8]
-
Biomarker Analysis: Analyze serum levels of IgE and skin levels of inflammatory cytokines (e.g., IL-4, IL-13, TNF-α) using ELISA or qPCR.
Experimental Workflow for DNCB-Induced Dermatitis Model
Caption: Workflow for DNCB-induced dermatitis and treatment.
Signaling Pathway of JNJ-39758979 in Dermatitis
JNJ-39758979 acts as an antagonist at the histamine H4 receptor, which is a G-protein coupled receptor (GPCR) expressed on various immune cells implicated in the pathogenesis of atopic dermatitis, including mast cells, eosinophils, T cells, and dendritic cells.
Histamine H4 Receptor Signaling Pathway in Dermatitis
Caption: H4R signaling and its blockade by JNJ-39758979.
By blocking the binding of histamine to the H4 receptor, JNJ-39758979 inhibits the downstream signaling cascades that lead to immune cell chemotaxis, the release of pro-inflammatory cytokines and chemokines, and the sensation of pruritus. This mechanism of action underlies its therapeutic potential in inflammatory skin diseases.
Data Presentation
While specific quantitative data for JNJ-39758979 in rat models of dermatitis is limited in the public domain, the following tables provide a template for organizing and presenting expected outcomes based on its known pharmacological activity.
Table 1: Effect of JNJ-39758979 on Scratching Behavior in DNCB-Induced Dermatitis in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Number of Scratches (mean ± SEM) | % Inhibition of Scratching |
| Naive Control | - | Expected Low Baseline | - |
| DNCB + Vehicle | - | Expected High Value | 0% |
| DNCB + JNJ-39758979 | 3 | Expected Reduction | Calculate % |
| DNCB + JNJ-39758979 | 10 | Expected Further Reduction | Calculate % |
| DNCB + JNJ-39758979 | 30 | Expected Maximal Reduction | Calculate % |
Table 2: Effect of JNJ-39758979 on Ear Thickness in DNCB-Induced Dermatitis in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Ear Thickness (mm, mean ± SEM) | % Reduction in Edema |
| Naive Control | - | Expected Baseline Thickness | - |
| DNCB + Vehicle | - | Expected Increased Thickness | 0% |
| DNCB + JNJ-39758979 | 10 | Expected Reduction in Thickness | Calculate % |
Table 3: Effect of JNJ-39758979 on Inflammatory Markers in the Skin of DNCB-Treated Rats
| Treatment Group | Dose (mg/kg, p.o.) | IL-4 Level (pg/mg tissue, mean ± SEM) | TNF-α Level (pg/mg tissue, mean ± SEM) |
| Naive Control | - | Expected Low Baseline | Expected Low Baseline |
| DNCB + Vehicle | - | Expected High Level | Expected High Level |
| DNCB + JNJ-39758979 | 10 | Expected Reduction | Expected Reduction |
These tables should be populated with data generated from specific experiments. The dose-dependent effects of JNJ-39758979 on both behavioral and physiological parameters of dermatitis can be clearly visualized and compared using this format.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the histamine H4 receptor in the pathophysiology of dermatitis in rat models. The protocols and frameworks provided in these application notes offer a solid foundation for researchers to design and execute preclinical studies to evaluate the efficacy of H4R antagonists in inflammatory and pruritic skin conditions. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Quantitative assessment of directed hind limb scratching behavior as a rodent itch model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycomacropeptide Attenuates Inflammation, Pruritus, and Th2 Response Associated with Atopic Dermatitis Induced by 2,4-Dinitrochlorobenzene in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with JNJ-39758979 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and in vivo use of JNJ-39758979 dihydrochloride, a potent and selective histamine H4 (H4) receptor antagonist.
Introduction
JNJ-39758979 is a high-affinity antagonist of the H4 receptor, demonstrating selectivity over other histamine receptor subtypes.[1][2] It is orally bioavailable and has been investigated in various preclinical models of inflammation and pruritus, such as asthma and dermatitis.[1][3] These notes are intended to guide researchers in the proper handling, formulation, and administration of this compound for in vivo experimental studies.
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of this compound and its pharmacokinetic parameters in Sprague-Dawley rats is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉N₅·2HCl | [4] |
| Molecular Weight | 294.22 g/mol | [2][4] |
| Purity | ≥98% | [4] |
| Solubility | Soluble to 100 mM in water and DMSO | [2][4] |
| Storage | Desiccate at room temperature. For stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light. | [4][5] |
| Pharmacokinetic Parameter (Sprague-Dawley Rats) | 2 mg/kg Intravenous (i.v.) | 10 mg/kg Oral (p.o.) | Reference |
| Cmax | - | 0.3 µM | [5][6] |
| t½ (half-life) | 2.1 hours | 7.5 hours | [5][6] |
| AUC | 1.4 µM*h | - | [5][6] |
| Vss (Volume of distribution at steady state) | 19.9 L/kg | - | [5][6] |
| CL (Clearance) | 2.2 L/h | - | [5][6] |
| F (Oral Bioavailability) | - | 36% | [5][6] |
Mechanism of Action
JNJ-39758979 acts as a selective antagonist at the histamine H4 receptor. The H4 receptor is primarily expressed on cells of hematopoietic origin, including eosinophils, mast cells, T cells, and dendritic cells. Histamine binding to the H4 receptor typically leads to cellular responses such as chemotaxis and cytokine release, contributing to inflammatory and immune responses. JNJ-39758979 blocks these effects by preventing histamine from binding to the H4 receptor.[3][7] For instance, it has been shown to inhibit histamine-induced eosinophil shape change and chemotaxis.[2][3][7]
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ 39758979 dihydrochloride | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: JNJ-39758979 dihydrochloride for T-Cell Activation Studies
Introduction
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor is primarily expressed on cells of hematopoietic origin, including T-cells, and is involved in mediating immune and inflammatory responses.[3][4] Histamine, acting through the H4R, can modulate T-cell differentiation and chemotaxis, suggesting that the H4R plays a significant role in T-cell mediated immunity.[3][5] JNJ-39758979 dihydrochloride, by selectively blocking this receptor, serves as a valuable chemical probe for investigating the precise role of H4R signaling in T-cell activation, proliferation, and effector functions. These application notes provide detailed protocols for utilizing JNJ-39758979 in in vitro T-cell activation assays.
Mechanism of Action
JNJ-39758979 is a high-affinity competitive antagonist for the H4 receptor.[6] It exhibits greater than 80-fold selectivity for H4R over the other human histamine receptors (H1R, H2R, H3R).[1][2] The H4 receptor is coupled to Gαi/o proteins; its activation by histamine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and mobilization of intracellular calcium.[4][7] JNJ-39758979 blocks these downstream signaling events by preventing histamine from binding to the receptor.
Data Presentation
The following tables summarize the binding affinities and selectivity of JNJ-39758979.
Table 1: Binding Affinity (Ki) of JNJ-39758979 for H4 Receptors
| Species | Receptor | Ki (nM) |
| Human | Histamine H4 | 12.5[2][6][8][9] |
| Mouse | Histamine H4 | 5.3[9] |
| Monkey | Histamine H4 | 25[9] |
| Rat | Histamine H4 | 188[9] |
| Guinea Pig | Histamine H4 | 306[9] |
Table 2: Selectivity of JNJ-39758979 for Human Histamine Receptors
| Receptor | Ki (nM) | Selectivity vs. H4R |
| Histamine H4 | 12.5 | - |
| Histamine H1 | >1,000 | >80-fold[1][8] |
| Histamine H2 | >1,000 | >80-fold[1][8] |
| Histamine H3 | 1,043 | ~83-fold[8] |
Experimental Protocols
This section provides a detailed protocol for assessing the impact of JNJ-39758979 on the activation, proliferation, and cytokine production of human T-cells stimulated in vitro.
Protocol 1: In Vitro Human T-Cell Activation Assay
Objective: To determine the effect of JNJ-39758979 on T-cell activation by measuring proliferation (CFSE dilution), activation marker expression (CD25/CD69), and cytokine production (IFN-γ/IL-2).
Materials:
-
This compound (Soluble in water or DMSO to 100 mM)[6]
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T-Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Anti-Human CD3 Antibody (functional grade, clone OKT3 or UCHT1)
-
Anti-Human CD28 Antibody (functional grade, clone CD28.2)
-
Histamine dihydrochloride
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Fluorescently conjugated antibodies for flow cytometry: Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69, Anti-IFN-γ, Anti-IL-2
-
Brefeldin A (Golgi transport inhibitor)
-
Sterile 96-well flat-bottom culture plates
-
Sterile PBS
References
- 1. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. Histamine H4 receptor optimizes TR cell frequency and facilitates anti-inflammatory responses within the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Delivery of JNJ-39758979 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-39758979 is a potent and selective antagonist of the histamine H₄ receptor (H₄R), which has demonstrated anti-inflammatory and anti-pruritic effects in various preclinical models.[1][2] Effective in vivo delivery is critical for accurately assessing its therapeutic potential. These application notes provide detailed protocols for the formulation and administration of JNJ-39758979 dihydrochloride for both oral and intravenous routes, based on available pharmacokinetic data and formulation guidelines. The quantitative data is summarized for ease of comparison, and experimental workflows are visualized to ensure clarity and reproducibility.
Data Presentation
Pharmacokinetic Parameters of JNJ-39758979
The following tables summarize the key pharmacokinetic parameters of JNJ-39758979 following oral and intravenous administration in different species.
Table 1: Oral Administration Pharmacokinetics
| Species | Dose | Cₘₐₓ | t₁/₂ | Bioavailability (F) | Reference |
| Human | Single Oral Dose | - | 124-157 hours | - | [1][2] |
| Rat | 10 mg/kg | 0.3 µM | 7.5 hours | 36% | [3] |
Table 2: Intravenous Administration Pharmacokinetics
| Species | Dose | Vss | AUC | CL | t₁/₂ | Reference |
| Rat | 2 mg/kg | 19.9 L/kg | 1.4 µM*h | 2.2 L/h | 2.1 hours | [3] |
Cₘₐₓ: Maximum plasma concentration, t₁/₂: Half-life, F: Bioavailability, Vss: Volume of distribution at steady state, AUC: Area under the curve, CL: Clearance.
Experimental Protocols & Vehicle Formulations
The following protocols are based on guidelines provided by commercial suppliers and are intended for research purposes. It is recommended to perform small-scale formulation tests to ensure solubility and stability before preparing larger batches.
Protocol 1: Oral Gavage Administration in Rodents
This protocol describes the preparation of this compound in a vehicle suitable for oral gavage. A common method involves creating a suspension or a solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn oil
-
20% SBE-β-CD in Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
Vehicle Options for Oral Administration:
The selection of a vehicle will depend on the required dose and desired formulation characteristics (solution or suspension).
Table 3: Example Vehicle Compositions for Oral Formulation
| Vehicle Component | Formulation A (Solution) | Formulation B (Solution) | Formulation C (Oil-based) |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn oil | - | - | 90% |
Preparation Protocol (using Formulation A as an example):
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 35 mg/mL).
-
Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution. To this, add PEG300 and vortex until the solution is homogenous.
-
Add Surfactant: Add Tween-80 to the mixture and vortex thoroughly.
-
Final Dilution: Add saline to reach the final desired volume and concentration. Vortex until a clear solution is obtained. If precipitation occurs, gentle warming or sonication may aid dissolution.
-
Administration: Administer the formulation to the animal using an appropriate size oral gavage needle. The volume should be calculated based on the animal's weight and the final concentration of the drug.
Protocol 2: Intravenous Injection in Rodents
This protocol outlines the preparation of a sterile solution of this compound suitable for intravenous administration. For this route, it is crucial that the final formulation is a clear, sterile solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl, sterile)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
-
Syringes and needles for injection
Vehicle Composition for Intravenous Formulation:
A common vehicle for intravenous administration of compounds with limited aqueous solubility is a co-solvent system.
Table 4: Example Vehicle Composition for Intravenous Formulation
| Vehicle Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Preparation Protocol:
-
Prepare Stock Solution: In a sterile, pyrogen-free vial, dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
Add Co-solvents: Aseptically add PEG300 to the DMSO stock solution and mix thoroughly until a homogenous solution is formed.
-
Add Surfactant: Add Tween-80 and mix gently but thoroughly.
-
Final Dilution: Add sterile saline to achieve the final desired concentration and volume.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical to ensure the sterility of the injectable solution.
-
Administration: Administer the sterile-filtered solution via the desired intravenous route (e.g., tail vein injection in mice). The injection volume should be appropriate for the animal's size and weight.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the formulation workflows for oral and intravenous delivery of this compound.
Caption: Workflow for preparing an oral formulation of JNJ-39758979.
References
Troubleshooting & Optimization
troubleshooting JNJ-39758979 dihydrochloride solubility issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of JNJ-39758979 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a high-affinity and selective antagonist of the histamine H4 receptor (H4R) with a Ki value of 12.5 nM for the human receptor.[1][2] It exhibits over 80-fold selectivity for H4R compared to other histamine receptors and is orally bioavailable.[1][2] Its activity makes it a subject of research for inflammatory conditions and pruritus.
Q2: What is the primary mechanism of action for JNJ-39758979?
A2: JNJ-39758979 functions by blocking the histamine H4 receptor, a G-protein coupled receptor (GPCR). This antagonism inhibits downstream signaling pathways typically initiated by histamine binding, such as the inhibition of cAMP formation.[3][4]
Q3: In what solvents is this compound soluble?
A3: this compound is highly soluble in water and Dimethyl Sulfoxide (DMSO).[1][2] Some suppliers also report solubility in ethanol. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline have been described.[3]
Q4: How should this compound be stored?
A4: The solid compound should be stored desiccated at room temperature.[1][2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes | Reference |
| Water | 100 | 29.42 | [1][2] | |
| DMSO | 100 - 150.6 | 29.42 - 33.33 | May require ultrasonication. It is recommended to use fresh, anhydrous DMSO as it is hygroscopic. | [1][2][3] |
| Ethanol | ≥10 mg/mL | ≥10 mg/mL |
Note: The molecular weight of this compound is 294.22 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 294.22 g/mol )
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weighing: Accurately weigh out 29.42 mg of this compound powder and transfer it to a sterile tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes to aid dissolution.
-
Sonication: If the compound is not fully dissolved, place the tube in a sonicator water bath at room temperature and sonicate for 10-15 minutes, or until the solution is clear and free of particulates.[3]
-
Sterilization (Optional): For cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Troubleshooting Guide for Solubility Issues
Q: My this compound is not dissolving completely in water or DMSO at the desired concentration.
A:
-
Verify Concentration: Ensure you have not exceeded the maximum reported solubility (see table above).
-
Increase Mixing/Sonication: For DMSO solutions, ensure you have vortexed thoroughly and used a sonicator bath, as this is often required for complete dissolution.[3]
-
Use Fresh Solvent: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating capacity. Use fresh, anhydrous DMSO from a newly opened bottle.
-
Gentle Warming: For aqueous solutions, you can gently warm the solution to 37°C to aid dissolution. However, be mindful of the compound's stability at elevated temperatures.
Q: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A: This is a common phenomenon known as "solvent-shifting" where the compound, which is highly soluble in the organic stock solvent, becomes insoluble in the final aqueous environment. Here are several strategies to mitigate this:
-
Reverse Dilution: Instead of adding the aqueous buffer to your DMSO stock, add the small volume of your DMSO stock dropwise to the full volume of the pre-warmed (37°C) aqueous buffer while gently vortexing or swirling.[1] This ensures rapid dispersion of the DMSO.
-
Stepwise Dilution: Create intermediate dilutions of your concentrated DMSO stock in pure DMSO before the final dilution into the aqueous medium.[2] This gradual reduction in concentration can help maintain solubility.
-
Lower Final DMSO Concentration: The final concentration of DMSO in your experiment should be as low as possible, typically below 0.5%, to avoid both compound precipitation and cellular toxicity.[2] Preparing a more concentrated initial stock solution allows for the addition of a smaller volume to your aqueous medium.
-
Consider Co-solvents for in vivo use: For animal studies, established formulations often include co-solvents like PEG300 and Tween 80 to maintain solubility. A common formulation involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Q: My aqueous solution of this compound appears cloudy or forms a precipitate over time.
A:
-
pH-Dependent Solubility: As a dihydrochloride salt, the solubility of JNJ-39758979 can be pH-dependent. In neutral or alkaline aqueous solutions, the free base form of the compound may be less soluble and could precipitate out. Ensure the pH of your final solution is compatible with maintaining the salt form in solution. For hydrochloride salts, a slightly acidic pH can sometimes improve stability.
-
Common Ion Effect: In buffers with high chloride concentrations, the solubility of hydrochloride salts can sometimes decrease due to the common ion effect.[6][7] If you suspect this is an issue, consider using a buffer with a different counter-ion.
-
Use Freshly Prepared Solutions: It is always recommended to prepare aqueous working solutions fresh for each experiment to avoid issues with stability and precipitation over time.
Visualizing Workflows and Pathways
Histamine H4 Receptor Signaling Pathway
JNJ-39758979 is an antagonist that blocks the signaling cascade initiated by histamine binding to the H4 receptor, a Gi/o-coupled GPCR.
Caption: Antagonism of the H4R by JNJ-39758979 blocks histamine-induced inhibition of adenylate cyclase.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve common solubility problems encountered with this compound.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
References
JNJ-39758979 dihydrochloride stability in physiological buffers
Technical Support Center: JNJ-39758979 Dihydrochloride
This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers using this compound, with a focus on its stability in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-39758979 and what is its mechanism of action?
JNJ-39758979 is a potent and selective antagonist for the histamine H4 receptor (H4R).[1][2] It binds with high affinity to the human H4 receptor, with a Ki of 12.5 nM.[2][3][4] The compound is highly selective for H4R, exhibiting over 80-fold selectivity compared to other histamine receptors (H1, H2, and H3).[1][2][4][5] As an antagonist, JNJ-39758979 blocks the receptor, thereby inhibiting the downstream signaling typically initiated by histamine. This includes functionally antagonizing histamine-induced cAMP inhibition.[3][4][6] Its activity has shown potential in preclinical models of inflammation and pruritus (itching).[1][7][8]
Q2: What are the recommended solvents and storage conditions for this compound?
Proper storage and handling are critical to ensure the compound's integrity. The dihydrochloride salt form has good solubility in aqueous solutions and common laboratory solvents.
Solubility Data
| Solvent | Concentration | Notes |
| Water | Up to 100 mM | |
| DMSO | Up to 100 mM | Some suppliers recommend sonication to achieve higher concentrations (e.g., 33-55 mg/mL).[3][6] |
| Ethanol | ≥10 mg/mL |
Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid (Powder) | Room Temperature | - | Must be desiccated. |
| Solid (Powder) | -20°C | ≥ 4 years[5] | |
| Stock Solution | -20°C | 1 month | Protect from light.[3] |
| Stock Solution | -80°C | 6 months | Protect from light.[3] |
Troubleshooting Guide: Stability in Physiological Buffers
Q3: Is there published data on the stability of this compound in physiological buffers like PBS or HBSS?
Currently, there is limited publicly available data specifically detailing the stability of this compound in common physiological buffers over various time courses and temperatures. While the compound is noted to be metabolically stable in the presence of liver microsomes (t½ > 120 min), this does not directly describe its chemical stability in a buffered aqueous solution.[3][4][6]
Therefore, it is highly recommended that researchers perform a stability assessment under their specific experimental conditions (e.g., buffer composition, pH, temperature) before conducting extensive experiments.
Q4: How can I perform a stability study for this compound in my experimental buffer?
You can assess the stability of the compound using a straightforward experimental workflow involving incubation and analysis by High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in a physiological buffer.
Detailed Experimental Protocol
Objective: To determine the percentage of this compound remaining in a physiological buffer over a 24-hour period at a specific temperature.
Materials:
-
This compound
-
DMSO (or Water) for stock solution
-
Physiological buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with a UV detector and a suitable C18 column
-
Incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare Working Solution: Dilute the stock solution into your pre-warmed physiological buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of DMSO is low (<0.1%) to avoid solvent effects.
-
Time Point Zero (T=0): Immediately after preparing the working solution, take a sample and transfer it to an HPLC vial. This is your 100% reference sample. If not analyzing immediately, store at -80°C.
-
Incubation: Place the remaining working solution in an incubator set to your experimental temperature (e.g., 37°C).
-
Sample Collection: At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots of the incubated solution and place them into HPLC vials. Store immediately at -80°C until analysis to halt any further degradation.
-
HPLC Analysis:
-
Analyze all samples (T=0 through T=24h) using a validated HPLC method. A reverse-phase C18 column is typically suitable.
-
Monitor the elution of the compound using a UV detector at a wavelength where the compound has maximum absorbance.
-
The primary peak corresponding to JNJ-39758979 should be integrated to determine its area.
-
-
Data Analysis:
-
Calculate the percentage of JNJ-39758979 remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A compound is often considered stable if >90% of the initial concentration remains after the incubation period.
-
Q5: What potential issues should I be aware of during stability testing?
-
Precipitation: The compound may precipitate from the solution, especially at higher concentrations or in certain buffers. Visually inspect your solution for any cloudiness or particulate matter. This can be distinguished from chemical degradation as the total amount of compound detected by HPLC (after redissolving) may not change.
-
Adsorption: The compound may adsorb to the surface of plastic tubes. Using low-adsorption polypropylene tubes or glass vials can minimize this.
-
pH Shift: Over time, the pH of some buffers (especially bicarbonate-based buffers) can change if not in a controlled environment (e.g., CO₂ incubator), potentially affecting compound stability.
-
Degradation Products: If significant degradation occurs, you may observe the appearance of new peaks in your HPLC chromatogram with a corresponding decrease in the parent compound's peak area.
Signaling Pathway Information
Q6: What signaling pathway is antagonized by JNJ-39758979?
JNJ-39758979 antagonizes the histamine H4 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of H4R by histamine leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). By blocking the receptor, JNJ-39758979 prevents this signaling cascade.
Histamine H4 Receptor Signaling Pathway
Caption: JNJ-39758979 blocks histamine's inhibitory effect on adenylyl cyclase.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. JNJ-39758979 | Histamine Receptor | TargetMol [targetmol.com]
- 7. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: JNJ-39758979 Dihydrochloride In Vitro Assay Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-39758979 dihydrochloride in in vitro assays. The information is tailored for scientists and drug development professionals to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-39758979?
JNJ-39758979 is a potent and highly selective antagonist of the histamine H4 receptor (H4R).[1] It functions by binding to the H4 receptor and blocking the effects of histamine. The H4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] By antagonizing this receptor, JNJ-39758979 prevents the histamine-induced downstream signaling events.
Q2: What are the recommended starting concentrations for in vitro assays?
The optimal concentration of JNJ-39758979 will vary depending on the specific assay and cell type used. However, based on its known potency, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. JNJ-39758979 has a Ki of 12.5 nM for the human H4 receptor.[1] For functional assays, such as inhibiting histamine-induced responses, an IC50 of 8 nM has been reported in a mouse mast cell chemotaxis assay.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in water and DMSO up to 100 mM. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C, and it is stable for at least 4 years.[3] Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: Are there any known off-target effects or liabilities I should be aware of?
JNJ-39758979 is highly selective for the H4 receptor, with over 80-fold selectivity against other histamine receptors (H1, H2, and H3).[1] It has also been screened against a panel of other receptors and kinases with minimal off-target activity noted.[3] However, in clinical trials, cases of neutropenia and agranulocytosis were observed, which were considered likely off-target effects.[4] While the direct translatability of these findings to in vitro cell models is not always straightforward, it is a critical safety consideration. Researchers should be mindful of potential effects on hematopoietic cell lines or when using complex co-culture systems.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no inhibition of histamine-induced response | Suboptimal concentration of JNJ-39758979: The concentration may be too low to effectively antagonize the H4 receptor in your assay system. | Perform a dose-response experiment with a wider concentration range of JNJ-39758979 (e.g., 1 nM to 10 µM) to determine the IC50 in your specific assay. |
| Compound degradation: Improper storage or handling of JNJ-39758979 stock solutions can lead to degradation. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light. | |
| Low H4 receptor expression: The cell line or primary cells you are using may not express sufficient levels of the H4 receptor. | Verify H4 receptor expression in your cells using techniques like qPCR, western blot, or flow cytometry. Consider using a cell line known to express functional H4 receptors (e.g., certain mast cell or eosinophil lines). | |
| High background or non-specific effects | High concentration of JNJ-39758979: Very high concentrations may lead to non-specific binding or off-target effects. | Use the lowest effective concentration of JNJ-39758979 as determined by your dose-response experiments. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and include a vehicle control (DMSO only). |
| Compound precipitation: Although soluble, high concentrations in certain buffers or media could potentially lead to precipitation. | Visually inspect your solutions for any precipitate. If solubility is a concern in your specific assay medium, consider preparing fresh dilutions from your stock solution for each experiment. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in compound concentrations. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to ensure accuracy. | |
| Unexpected cellular toxicity | Off-target effects: As noted in clinical trials, JNJ-39758979 may have off-target effects on certain cell types, particularly hematopoietic cells.[4] | If you observe unexpected toxicity, consider reducing the concentration of JNJ-39758979 or the incubation time. If possible, test the compound in a different cell line to see if the effect is cell-type specific. |
| Contamination: Mycoplasma or other microbial contamination can cause cellular stress and unexpected results. | Regularly test your cell cultures for mycoplasma contamination. |
Data Presentation
Table 1: Binding Affinity of JNJ-39758979 for Histamine Receptors
| Receptor | Species | Ki (nM) |
| H4 Receptor | Human | 12.5[1] |
| H4 Receptor | Mouse | 5.3[2] |
| H4 Receptor | Monkey | 25[2] |
| H1 Receptor | Human | >1,000[3] |
| H2 Receptor | Human | >1,000[3] |
| H3 Receptor | Human | 1,043[3] |
Table 2: In Vitro Functional Activity of JNJ-39758979
| Assay | Cell Type | Agonist | Parameter Measured | IC50 / pA2 |
| Chemotaxis | Mouse Bone Marrow-Derived Mast Cells | Histamine | Cell Migration | 8 nM (IC50)[3] |
| cAMP Inhibition | Transfected Cells | Histamine | cAMP Levels | 7.9 (pA2)[2] |
| Eosinophil Shape Change | Human Eosinophils | Histamine | Forward Scatter (Flow Cytometry) | Inhibition observed[1] |
Experimental Protocols
Protocol 1: Mast Cell Chemotaxis Assay (Boyden Chamber)
This protocol provides a general framework for assessing the effect of JNJ-39758979 on histamine-induced mast cell chemotaxis.
Materials:
-
Mast cell line (e.g., MC/9) or primary bone marrow-derived mast cells (BMMCs)
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membranes, 5-8 µm pores)
-
Cell culture medium (e.g., RPMI-1640 with appropriate supplements)
-
This compound
-
Histamine
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other suitable cell stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture mast cells according to standard protocols.
-
On the day of the assay, harvest cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
JNJ-39758979 Pre-treatment:
-
In a separate tube, incubate the cell suspension with various concentrations of JNJ-39758979 (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Chemotaxis Chamber Setup:
-
Add serum-free medium containing 0.1% BSA and histamine (e.g., 100 nM) to the lower wells of the chemotaxis chamber.
-
Add a control well with medium and BSA only (no histamine).
-
Carefully place the membrane over the lower wells, avoiding air bubbles.
-
Add the pre-treated cell suspension (from step 2) to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber and wipe the top side of the membrane to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom side of the membrane.
-
Alternatively, for a fluorescence-based readout, lyse the cells in the bottom chamber and quantify the fluorescence if cells were pre-labeled with Calcein-AM.
-
Count the migrated cells in several fields per well under a microscope or measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of JNJ-39758979 compared to the histamine-only control.
-
Plot the data and determine the IC50 value.
-
Protocol 2: Eosinophil Shape Change Assay (Flow Cytometry)
This protocol outlines a method to measure the inhibitory effect of JNJ-39758979 on histamine-induced eosinophil shape change.
Materials:
-
Isolated human eosinophils or a suitable eosinophil cell line
-
Assay buffer (e.g., PBS with Ca2+/Mg2+, glucose, and 0.1% BSA)
-
This compound
-
Histamine
-
Fixative (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate eosinophils from human peripheral blood or culture an eosinophil cell line.
-
Resuspend the cells in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
-
JNJ-39758979 Pre-treatment:
-
In separate tubes, pre-incubate 100 µL of the cell suspension with various concentrations of JNJ-39758979 (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 15-30 minutes at 37°C.
-
-
Histamine Stimulation:
-
Add histamine (e.g., 100 nM final concentration) to the pre-treated cell suspensions.
-
Include a vehicle-only control (no histamine, no JNJ-39758979) and a histamine-only control.
-
Incubate for 5-10 minutes at 37°C.
-
-
Fixation:
-
Stop the reaction by adding an equal volume of cold fixative.
-
Incubate on ice for at least 15 minutes.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the eosinophil population based on their forward scatter (FSC) and side scatter (SSC) properties.
-
Analyze the change in FSC, which reflects the cell shape change. Activated, elongated cells will have a higher FSC signal.
-
-
Data Analysis:
-
Determine the mean FSC for each condition.
-
Calculate the percentage of inhibition of the histamine-induced FSC shift for each concentration of JNJ-39758979.
-
Plot the data to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of the Histamine H4 receptor and the antagonistic action of JNJ-39758979.
Caption: General experimental workflow for in vitro assays with JNJ-39758979.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-39758979 dihydrochloride off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of JNJ-39758979 dihydrochloride and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2][3] It was developed for the treatment of inflammatory conditions such as asthma and atopic dermatitis due to the role of the H4R in mediating immune and inflammatory responses.[1][4]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect observed in clinical trials is agranulocytosis, a severe form of neutropenia characterized by a dangerously low count of neutrophils.[1][5] This adverse effect was serious enough to lead to the discontinuation of its clinical development.[1][5] Other less severe adverse events reported include dose-dependent nausea and headache.[6]
Q3: What is the suspected mechanism of JNJ-39758979-induced agranulocytosis?
A3: The agranulocytosis associated with JNJ-39758979 is believed to be an idiosyncratic, off-target effect, likely related to the compound's chemical structure.[5] The prevailing hypothesis for drug-induced agranulocytosis is an immune-mediated mechanism. This may involve the formation of reactive metabolites that can act as haptens, leading to an immune response against neutrophil precursors or mature neutrophils.
Q4: How selective is JNJ-39758979 for the H4 receptor?
A4: JNJ-39758979 exhibits high selectivity for the human H4 receptor. Its binding affinity for H1, H2, and H3 receptors is significantly lower.[7] This high selectivity suggests that the observed agranulocytosis is not due to broad receptor promiscuity but rather a specific off-target liability.
Troubleshooting Guide
This guide is intended to help researchers identify and mitigate potential off-target effects of JNJ-39758979 during in vitro and in vivo experiments.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Mitigation Strategy |
| Unexpected cell death or reduced proliferation in immune cell cultures (e.g., hematopoietic stem cells, neutrophils). | Direct cytotoxicity to myeloid precursors, a potential precursor to agranulocytosis. | 1. Perform a dose-response curve to determine if the effect is concentration-dependent. 2. Conduct a CFU-GM assay to specifically assess the impact on granulocyte-macrophage progenitors (see Experimental Protocols). 3. Evaluate neutrophil apoptosis using Annexin V/PI staining (see Experimental Protocols). |
| Inconsistent results in assays involving immune cell function (e.g., chemotaxis, cytokine release). | On-target H4R antagonism in primary cells with variable receptor expression. Off-target effects on other signaling pathways at higher concentrations. | 1. Confirm H4R expression in the cell type being used (e.g., via qPCR or flow cytometry). 2. Use the lowest effective concentration of JNJ-39758979 to ensure H4R selectivity. 3. Include a structurally different H4R antagonist as a control to confirm that the observed effect is specific to H4R antagonism (e.g., Toreforant). |
| Discrepancies between in vitro and in vivo results. | Formation of reactive metabolites in vivo that are not generated in vitro. Complex immune-mediated responses occurring in a whole organism. | 1. Consider in vitro metabolism studies using liver microsomes to investigate the potential for reactive metabolite formation. 2. In in vivo studies, monitor complete blood counts (CBCs) , paying close attention to neutrophil levels. |
Quantitative Data Summary
Table 1: Binding Affinity (Ki) of JNJ-39758979 for Histamine Receptors
| Receptor | Species | Ki (nM) | Selectivity vs. H4R |
| H4R | Human | 12.5 | - |
| H4R | Mouse | 5.3 | - |
| H4R | Monkey | 25 | - |
| H1R | Human | >1,000 | >80-fold |
| H2R | Human | >1,000 | >80-fold |
| H3R | Human | 1,043 | ~83-fold |
Data compiled from multiple sources.[1][3][7]
Mandatory Visualizations
Caption: Histamine H4 Receptor Signaling Pathway.
Caption: Workflow for Investigating Off-Target Cytotoxicity.
Caption: Logical Flow for Troubleshooting Off-Target Effects.
Experimental Protocols
Colony-Forming Unit - Granulocyte/Macrophage (CFU-GM) Assay
This assay assesses the effect of JNJ-39758979 on the proliferation and differentiation of hematopoietic progenitor cells into granulocyte and macrophage colonies.
a. Materials:
-
Human or murine bone marrow mononuclear cells (BMCs) or cord blood CD34+ cells.
-
MethoCult™ medium (or similar methylcellulose-based medium) with appropriate cytokines (e.g., SCF, GM-CSF, IL-3).
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
Fetal Bovine Serum (FBS).
-
This compound stock solution (in DMSO or appropriate vehicle).
-
35 mm culture dishes.
b. Procedure:
-
Prepare a dilution series of JNJ-39758979 in IMDM. A vehicle control (e.g., DMSO) must be included.
-
Thaw and wash the hematopoietic progenitor cells. Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Resuspend the cells in IMDM with 2% FBS.
-
In a tube, combine the cells, the JNJ-39758979 dilutions (or vehicle), and the MethoCult™ medium according to the manufacturer's instructions. The final cell concentration should be optimized for clear colony visualization (e.g., 1 x 10⁴ cells/mL).
-
Vortex the mixture thoroughly to ensure a homogenous suspension.
-
Let the tube stand for 5-10 minutes to allow air bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish. Distribute the medium evenly by gently tilting and rotating the dish.
-
Place the culture dishes in a larger Petri dish with a water-filled dish to maintain humidity.
-
Incubate at 37°C, 5% CO₂ for 14 days.
-
After incubation, count the number of CFU-GM colonies (defined as aggregates of >40 cells) in each dish using an inverted microscope.
c. Data Analysis:
-
Calculate the percentage of colony formation inhibition for each JNJ-39758979 concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits colony formation by 50%).
Neutrophil Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of neutrophils undergoing apoptosis or necrosis following treatment with JNJ-39758979.
a. Materials:
-
Isolated human or murine neutrophils.
-
RPMI 1640 medium.
-
This compound stock solution.
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
b. Procedure:
-
Isolate neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran sedimentation).
-
Resuspend purified neutrophils in RPMI 1640 medium and count the cells. Adjust the concentration to 1 x 10⁶ cells/mL.
-
Add the desired concentrations of JNJ-39758979 (and a vehicle control) to the cell suspensions.
-
Incubate the cells for a defined period (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.
-
After incubation, harvest the cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
c. Data Analysis:
-
Use appropriate gating to distinguish cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantify the percentage of cells in each quadrant for each treatment condition and compare to the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. research.vu.nl [research.vu.nl]
- 5. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
preventing JNJ-39758979 dihydrochloride precipitation in media
Technical Support Center: JNJ-39758979 Dihydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and use of this compound, with a specific focus on preventing its precipitation in experimental media.
Troubleshooting Guide
This section provides solutions to common issues you might encounter with this compound precipitation.
Q1: I observed a precipitate immediately after diluting my DMSO stock solution of this compound into my cell culture medium. What is the likely cause and how can I fix it?
A1: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. The drastic change in solvent polarity can cause the compound to crash out of solution.
Possible Causes:
-
High Final Concentration: The intended final concentration in your medium may exceed the aqueous solubility of this compound.
-
Localized High Concentration: Pipetting the DMSO stock directly into the bulk medium without adequate mixing can create transient areas of high concentration, leading to precipitation.
-
Temperature Shock: A significant temperature difference between your DMSO stock (often at room temperature or colder) and the warm cell culture medium (typically 37°C) can reduce solubility.
Solutions:
-
Lower the Final Concentration: If your experimental design allows, try using a lower final concentration of the compound.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, intermediate dilutions. You can do this in your cell culture medium or a suitable buffer.
-
Improve Mixing Technique: While gently vortexing or swirling the pre-warmed medium, add the DMSO stock solution drop-wise. This ensures rapid and even dispersion.
-
Pre-warm Solutions: Ensure both your cell culture medium and an aliquot of your stock solution are at the same temperature (e.g., 37°C) before mixing.
Q2: My this compound solution was clear initially but a precipitate formed after some time in the incubator. What could be the reason?
A2: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture medium over time.
Possible Causes:
-
pH Shift: Cellular metabolism can alter the pH of the medium. As JNJ-39758979 is a dihydrochloride salt of a basic compound, its solubility is pH-dependent. An increase in pH can lead to the deprotonation of the amine groups, reducing its aqueous solubility.
-
Interaction with Media Components: Cell culture media are rich in salts (especially phosphates), amino acids, and proteins (if using serum). This compound could potentially interact with these components to form less soluble complexes. Divalent cations in some media can also contribute to precipitation.
-
Evaporation: If your culture vessel is not properly sealed, evaporation of water from the medium can increase the concentration of all components, including JNJ-39758979, potentially exceeding its solubility limit.
Solutions:
-
Monitor and Control pH: Ensure your incubator's CO₂ levels are stable to maintain the buffering capacity of your medium. For long-term experiments, consider using media with a more robust buffering system or changing the medium more frequently.
-
Use Serum-Free Media (if possible): If your experiment allows, test the solubility in a serum-free version of your medium to see if serum proteins are contributing to the issue.
-
Prepare Fresh Solutions: For long-duration experiments, it is advisable to prepare fresh working solutions of JNJ-39758979 and add them to the culture closer to the time of analysis.
-
Ensure Proper Humidification: Maintain proper humidity levels in your incubator to minimize evaporation from your culture plates or flasks.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: this compound is highly soluble in both Dimethyl Sulfoxide (DMSO) and water, with a reported solubility of up to 100 mM in each. For cell-based assays, DMSO is a common choice for preparing high-concentration stock solutions.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, it is always best practice to determine the specific tolerance of your cell line with a vehicle control experiment. Aim to keep the final DMSO concentration below 0.1% if possible.
Q3: How should I store my stock solution of this compound?
A3: Aliquot your high-concentration stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. MedChemExpress suggests that stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they are stable for 1 month.[1]
Q4: Can I use sonication to redissolve precipitated this compound in my media?
A4: While sonication can sometimes help in dissolving precipitates, it may not be a stable solution, and the compound might precipitate again over time. It is better to address the root cause of the precipitation by optimizing your solution preparation protocol. If you do use sonication, ensure it does not negatively affect the stability of the compound or other media components.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Water | 100 | 29.42 | [1][2] |
| DMSO | 100 | 29.42 | [1][2] |
Note: The molecular weight of this compound is 294.22 g/mol .
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in Cell Culture Media
This protocol is designed to minimize the risk of precipitation when preparing a working solution of this compound in your cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Allow the vial of this compound powder to come to room temperature before opening. b. Weigh out the desired amount of powder and dissolve it in the appropriate volume of sterile DMSO to achieve a 10 mM concentration (e.g., 2.942 mg in 1 mL of DMSO). c. Vortex thoroughly until the powder is completely dissolved. The solution should be clear. d. Aliquot the stock solution into single-use, sterile tubes and store at -80°C.
-
Prepare an Intermediate Dilution (Optional but Recommended): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed, complete cell culture medium in a sterile tube. This will give you a 1 mM solution. Vortex gently to mix.
-
Prepare the Final Working Solution: a. Have your pre-warmed (37°C) complete cell culture medium ready in a sterile tube or flask. b. To achieve a final concentration of 10 µM, for example, add 10 µL of the 1 mM intermediate dilution to 990 µL of the pre-warmed medium. c. Crucial Step: While gently swirling or vortexing the medium, add the intermediate dilution drop-wise. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation. d. The final DMSO concentration in this example will be 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Final Check: a. Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Mandatory Visualization
Caption: Troubleshooting workflow for JNJ-39758979 precipitation.
References
long-term storage and stability of JNJ-39758979 dihydrochloride solutions
This technical support center provides guidance on the long-term storage and stability of JNJ-39758979 dihydrochloride solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a high-affinity and selective antagonist for the histamine H4 receptor (H4R).[1][2] It exhibits more than 80-fold selectivity for the H4 receptor over other histamine receptors.[1][2] The compound is orally bioavailable and has been investigated for its anti-inflammatory and antipruritic activities.[1][3]
Q2: In what solvents is this compound soluble?
This compound is soluble in several common laboratory solvents. The following table summarizes its solubility.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 100 mM[1][2] | 29.42 mg/mL | Based on MW of 294.22 g/mol [1][2] |
| DMSO | 100 mM[1][2] | 29.42 mg/mL | Some suppliers note ≥10 mg/mL[4] |
| Ethanol | - | ≥10 mg/mL[4] | - |
Note: The molecular weight of JNJ-39758979 as the free base is 221.31 g/mol , while the dihydrochloride salt is 294.22 g/mol .[1][5] Always use the batch-specific molecular weight provided on the Certificate of Analysis for precise calculations.[1]
Q3: How should I prepare a stock solution?
It is recommended to prepare fresh solutions for immediate use whenever possible.[3] For a detailed step-by-step guide, please refer to the "Experimental Protocols" section below. A general workflow is also visualized in the diagram under that section.
Q4: How should I store the solid (powder) form of the compound?
Storage recommendations for the solid form of this compound vary slightly by supplier. For optimal shelf life, adhere to the conditions specified on the product's vial and Certificate of Analysis.
| Storage Condition | Duration | Supplier Recommendation |
| Desiccate at Room Temp | - | R&D Systems / Tocris[1][2] |
| -20°C | ≥ 4 years | Cayman Chemical[4] |
| -20°C | 3 years | InvivoChem[6] |
| 4°C | 2 years | InvivoChem[6] |
Q5: How should I store stock solutions for long-term stability?
Once prepared, stock solutions should be stored in tightly sealed vials, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[3][6]
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months[3][6] | Recommended for longest-term storage. |
| -20°C | Up to 1 month[3][6] | Suitable for shorter-term storage. |
Q6: Is there detailed, publicly available data on the degradation pathways or long-term stability of this compound in solution?
Currently, there are no comprehensive, publicly available studies detailing forced degradation, degradation kinetics, or specific degradation pathways for this compound in various solvents and conditions. The information available is primarily from commercial suppliers and provides general storage guidelines. For experiments highly sensitive to compound stability, researchers should consider performing their own stability validation for their specific experimental conditions (e.g., solvent, concentration, temperature, and duration).
Troubleshooting Guide
Q: My compound is not dissolving properly. What should I do?
If you encounter solubility issues, consider the following steps:
-
Verify the Solvent and Concentration: Double-check that you are using a recommended solvent (e.g., DMSO or water) and that you have not exceeded the maximum solubility limits (up to 100 mM).[1][2]
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.
-
Sonication: Use a bath sonicator for a short period to help break up any solid aggregates.[3][5]
-
Use Fresh Solvent: Ensure you are using high-purity, anhydrous solvent (especially for DMSO, which can be hygroscopic).
Q: I observed precipitation in my stock solution after storing it in the freezer. Is it still usable?
Precipitation can occur if the compound's solubility limit is exceeded at a lower temperature.
-
Re-dissolve: Before use, allow the vial to equilibrate to room temperature for at least 60 minutes. Then, warm it gently and vortex or sonicate to ensure all precipitate has redissolved completely.
-
Visual Inspection: Always visually inspect the solution to ensure it is clear before making dilutions for your experiment.
-
Consider Lower Concentration: If precipitation is a recurring issue, consider preparing and storing a slightly less concentrated stock solution.
Q: My experimental results are inconsistent. Could the stability of my this compound solution be the cause?
Inconsistent results can be a sign of compound degradation.
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh on the day of the experiment.[3]
-
Avoid Repeated Freeze-Thaw Cycles: Use aliquots for your stock solutions to avoid subjecting the entire stock to multiple temperature changes.[6]
-
Protect from Light: Store stock solutions in amber vials or wrap clear vials in foil to protect them from light, as recommended by some suppliers.[3][5]
Caption: Troubleshooting workflow for JNJ-39758979 solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated balance
-
Appropriate glass vial (e.g., amber glass)
-
Pipettes and sterile tips
-
Vortex mixer
Methodology:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture on the compound.
-
Weighing: Weigh the desired amount of this compound in a clean, dry vial. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.94 mg (using a molecular weight of 294.22 g/mol ).
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex the solution until the solid is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[3][6]
Caption: Workflow for preparing a stock solution of JNJ-39758979.
References
- 1. JNJ 39758979 dihydrochloride | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. JNJ-39758979 2HCl | histamine receptor H4 (HRH4) antagonist | CAS# 1620648-30-7 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
Navigating JNJ-39758979 Dihydrochloride Dose-Response Studies: A Technical Guide
San Diego, CA – December 13, 2025 – Researchers and drug development professionals working with the potent and selective histamine H4 receptor (H4R) antagonist, JNJ-39758979 dihydrochloride, now have access to a centralized technical support resource. This guide provides detailed experimental protocols, troubleshooting advice, and quantitative data to aid in the optimization of dose-response curve generation for this compound.
JNJ-39758979 is a high-affinity antagonist for the human H4 receptor, with a reported Ki of 12.5 nM.[1][2][3] It functionally antagonizes histamine-induced responses, such as the inhibition of cyclic AMP (cAMP) accumulation, making it a valuable tool for studying the role of the H4 receptor in various physiological and pathological processes, including inflammation and pruritus.[1][3]
Core Concepts: Mechanism of Action
JNJ-39758979 exerts its effects by competitively blocking the binding of histamine to the H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist like histamine, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. JNJ-39758979 prevents this cascade of events.
References
addressing variability in JNJ-39758979 dihydrochloride experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JNJ-39758979 dihydrochloride, a potent and selective histamine H4 receptor (H4R) antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address potential variability in experimental results and ensure the successful application of this compound in your research.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experiments with this compound.
In Vitro Assay Variability
Question: My in vitro functional assay results (e.g., cAMP inhibition, calcium mobilization) are inconsistent or show a weaker than expected effect. What are the potential causes and solutions?
Answer: Variability in in vitro assays can stem from several factors. Consider the following troubleshooting steps:
-
Cell Line and Receptor Expression:
-
Issue: Low or variable H4 receptor expression in your cell line can lead to a weak or inconsistent response.
-
Solution: Regularly verify H4 receptor expression levels using techniques like qPCR or flow cytometry. Ensure you are using a consistent cell passage number, as receptor expression can change over time in culture.[1]
-
-
Agonist Concentration:
-
Issue: The concentration of the agonist used to stimulate the H4 receptor can significantly impact the apparent potency of JNJ-39758979.
-
Solution: Perform a full agonist dose-response curve to determine the EC50 and EC80 values in your specific assay system. For antagonist assays, using an agonist concentration at or near the EC80 is recommended to provide a robust signal window for inhibition.
-
-
Compound Solubility and Stability:
-
Issue: this compound is soluble in water and DMSO, but precipitation can occur in complex cell culture media, especially at higher concentrations or after prolonged incubation.[2]
-
Solution: Prepare fresh stock solutions in water or DMSO. When diluting into aqueous buffers or media, ensure thorough mixing. Visually inspect for any precipitation. It is advisable to keep the final DMSO concentration in your assay below 0.5% to avoid solvent-induced effects.
-
-
Serum Protein Binding:
-
Issue: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of JNJ-39758979 available to interact with the receptor.[3]
-
Solution: If possible, conduct your experiments in serum-free or low-serum media for the duration of the compound incubation. If serum is required for cell health, be aware that you may need to use higher concentrations of the antagonist to achieve the desired effect.
-
Chemotaxis Assay Issues
Question: I am not observing consistent inhibition of histamine-induced chemotaxis with JNJ-39758979. What should I check?
Answer: Chemotaxis assays with primary immune cells can be particularly sensitive to experimental conditions.
-
Cell Health and Activation State:
-
Issue: The migratory capacity of primary cells like mast cells or eosinophils can be influenced by their isolation procedure and activation state.
-
Solution: Ensure high cell viability after isolation. For some cell types, a period of rest or specific activation may be necessary to ensure optimal chemokine receptor expression and migratory function.[4]
-
-
Assay Setup:
-
Issue: Suboptimal assay conditions, such as incorrect pore size of the transwell insert or an inappropriate chemoattractant gradient, can lead to high background migration or a weak response.
-
Solution: Titrate the concentration of histamine to establish a clear chemotactic gradient. Select a transwell membrane pore size that is appropriate for the cell type you are using (e.g., 5 µm for eosinophils).[5]
-
-
Species Specificity:
-
Issue: JNJ-39758979 has significantly lower affinity for the rat and guinea pig H4 receptors and very low affinity for the dog H4 receptor.[6][7]
-
Solution: Ensure that your cell source matches the species for which JNJ-39758979 has high affinity (human, mouse, monkey) to observe potent antagonist activity.[6][7]
-
In Vivo Study Variability
Question: My in vivo results with JNJ-39758979 are not reproducible. What factors should I consider?
Answer: In vivo studies introduce additional complexities that can contribute to variability.
-
Compound Formulation and Administration:
-
Issue: Improper formulation can lead to poor bioavailability and inconsistent exposure.
-
Solution: For oral administration, JNJ-39758979 can be formulated in vehicles such as 20% hydroxypropyl-β-cyclodextran.[8] For intravenous administration, a formulation in a solution of DMSO, PEG300, Tween-80, and saline can be used.[6] Always ensure the compound is fully dissolved or homogenously suspended before administration.
-
-
Animal Model and Species:
-
Issue: As with in vitro studies, the species of animal used is critical due to the differing affinities of JNJ-39758979 for the H4 receptor across species.[6][7]
-
Solution: Use animal models from species where JNJ-39758979 demonstrates high potency (e.g., mouse models of asthma or dermatitis).[9][10] Be cautious when extrapolating results from species with lower receptor affinity, such as rats.
-
-
Off-Target Effects:
-
Issue: At higher doses, the potential for off-target effects increases. A significant off-target effect of JNJ-39758979 observed in clinical trials is neutropenia/agranulocytosis.[11][12]
-
Solution: Use the lowest effective dose possible and include appropriate controls to monitor for off-target effects. For example, monitor complete blood counts to check for changes in neutrophil levels.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
JNJ-39758979 is a high-affinity antagonist of the histamine H4 receptor.[9] The H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the H4 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. JNJ-39758979 blocks this histamine-induced inhibition of cAMP production.[6][8]
2. What are the recommended solvents and storage conditions for this compound?
-
Solubility: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[2]
-
Storage of Solid: The solid compound should be desiccated at room temperature.[2]
-
Storage of Stock Solutions: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to protect them from light and aliquot to avoid repeated freeze-thaw cycles.[6]
3. What are the known off-target effects of JNJ-39758979?
The most significant off-target effect identified in clinical trials is drug-induced agranulocytosis, a severe form of neutropenia.[11][12] This is believed to be an off-target effect. The compound has been shown to be highly selective for the H4 receptor over other histamine receptors (H1, H2, H3) and a panel of other receptors, ion channels, and kinases at concentrations up to 1 µM and 10 µM, respectively.[10]
4. Are there species differences to consider when using JNJ-39758979?
Yes, there are significant species-dependent differences in the affinity of JNJ-39758979 for the H4 receptor. It has high affinity for the human, mouse, and monkey H4 receptors. Its affinity for the rat and guinea pig H4 receptors is moderate, and it has little to no affinity for the dog H4 receptor.[6][7] This is a critical consideration for both in vitro and in vivo experimental design.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity (Ki) and Functional Activity (pA2) of JNJ-39758979 at H4 Receptors of Different Species
| Species | Binding Affinity (Ki) (nM) | Functional Activity (pA2) |
| Human | 12.5[6][7] | 7.9[6][8] |
| Mouse | 5.3[6][8] | 8.3[6] |
| Monkey | 25[6][8] | 7.5[6] |
| Rat | 188[6][7] | 7.2[6] |
| Guinea Pig | 306[6][7] | Not Reported |
| Dog | ≥10,000[6][7] | Not Reported |
Table 2: Pharmacokinetic Parameters of JNJ-39758979 in Rats
| Administration Route | Dose (mg/kg) | Cmax (µM) | t1/2 (hours) | Bioavailability (F) (%) |
| Oral (p.o.) | 10 | 0.3[6][7] | 7.5[6][7] | 36[6][7] |
| Intravenous (i.v.) | 2 | - | 2.1[6][7] | - |
Experimental Protocols and Methodologies
Detailed methodologies for key experiments are provided below.
1. In Vitro cAMP Inhibition Assay
This assay measures the ability of JNJ-39758979 to antagonize histamine-induced inhibition of cAMP production in cells expressing the H4 receptor.
-
Cell Line: HEK293 or CHO cells stably expressing the human H4 receptor.
-
Methodology:
-
Seed cells in a 96-well plate and culture to confluency.
-
Pre-treat cells with various concentrations of JNJ-39758979 for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (to elevate basal cAMP levels) and an EC80 concentration of histamine for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the percentage of inhibition of the histamine response against the logarithm of the JNJ-39758979 concentration to determine the IC50 value.
-
2. In Vitro Chemotaxis Assay
This assay assesses the ability of JNJ-39758979 to block histamine-induced migration of immune cells.
-
Cell Type: Primary isolated eosinophils or mast cells.
-
Methodology:
-
Place a transwell insert (e.g., 5 µm pore size) into the wells of a 24-well plate.
-
Add histamine (at a concentration predetermined to induce optimal chemotaxis) to the lower chamber.
-
Pre-incubate the cells with various concentrations of JNJ-39758979.
-
Add the pre-incubated cells to the upper chamber of the transwell insert.
-
Incubate for 2-4 hours at 37°C to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber by cell counting or using a fluorescent dye.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of JNJ-39758979 and determine the IC50 value.
-
3. In Vivo Mouse Model of Allergic Asthma
This model evaluates the efficacy of JNJ-39758979 in reducing airway inflammation.
-
Animal Model: Ovalbumin (OVA)-sensitized BALB/c mice.
-
Methodology:
-
Sensitize mice with intraperitoneal injections of OVA emulsified in alum.
-
Challenge the sensitized mice with aerosolized OVA to induce airway inflammation.
-
Administer JNJ-39758979 (e.g., 0.2 to 20 mg/kg, p.o.) prior to each OVA challenge.[10]
-
24 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF) to assess inflammatory cell infiltration (e.g., eosinophils).
-
Lung tissue can be collected for histological analysis of inflammation and mucus production.
-
Data Analysis: Compare the number of inflammatory cells in the BALF and histological scores between the vehicle-treated and JNJ-39758979-treated groups.
-
Visualizations
Histamine H4 Receptor Signaling Pathway
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. corning.com [corning.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.chemscene.com [file.chemscene.com]
- 9. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
JNJ-39758979 dihydrochloride quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of JNJ-39758979 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical and chemical properties of this compound?
A1: The key physical and chemical properties of this compound are summarized in the table below. These values are typical and for batch-specific data, you should always refer to the Certificate of Analysis (CoA).[1]
| Property | Value |
| Chemical Name | 4-[(3R)-3-Amino-1-pyrrolidinyl]-6-(1-methylethyl)-2-pyridinamine dihydrochloride[1] |
| Molecular Formula | C₁₁H₁₉N₅·2HCl[1] |
| Molecular Weight | 294.22 g/mol [1] |
| Appearance | Solid |
| Purity | ≥98% (typically determined by HPLC)[1] |
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of the compound, proper storage is crucial. Recommended storage conditions can vary slightly between suppliers, but general guidelines are provided below.
| Condition | Recommendation |
| Long-term Storage (Solid) | Desiccate at room temperature.[1] Some suppliers recommend storage at -20°C for up to 3 years or at 4°C for up to 2 years. |
| Stock Solutions | For solutions in solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month. |
Q3: What are suitable solvents for dissolving this compound?
A3: this compound is soluble in water and DMSO, with a solubility of up to 100 mM in both solvents.[1]
| Solvent | Maximum Concentration |
| Water | 100 mM[1] |
| DMSO | 100 mM[1] |
Troubleshooting Guide
Issue 1: Inconsistent Purity Results from HPLC Analysis
-
Question: My HPLC analysis of different batches of this compound shows varying purity levels, sometimes below the expected ≥98%. What could be the cause?
-
Answer: Several factors can contribute to inconsistent HPLC results:
-
Compound Stability: Ensure the compound has been stored correctly. Improper storage can lead to degradation.
-
Solvent Quality: Use high-purity, HPLC-grade solvents for sample preparation and as the mobile phase. Old or improperly stored solvents can contain impurities that interfere with the analysis.
-
Column Integrity: The HPLC column may be degraded or contaminated. Try washing the column according to the manufacturer's instructions or replace it if necessary.
-
Method Variability: Ensure that the HPLC method parameters (e.g., mobile phase composition, flow rate, gradient) are consistent across all analyses.
-
Issue 2: Difficulty in Dissolving the Compound
-
Question: I am having trouble completely dissolving this compound in my chosen solvent. What should I do?
-
Answer: If you are experiencing solubility issues, consider the following:
-
Check the Certificate of Analysis: The solubility data may vary slightly from batch to batch due to the degree of hydration.
-
Sonication: Use a sonicator to aid in the dissolution process.
-
Warming: Gently warming the solution may help, but be cautious as excessive heat can degrade the compound.
-
Fresh Solvent: Ensure you are using fresh, high-quality solvent.
-
Issue 3: Potential for Contamination
-
Question: I suspect my sample of this compound may be contaminated. How can I assess this?
-
Answer: Beyond HPLC for purity, other analytical techniques can help identify contaminants:
-
Mass Spectrometry (MS): Can help identify the molecular weights of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the compound and any impurities present.
-
Source of Impurities: Potential impurities in compounds containing a 2,4-diaminopyrimidine core can arise from the synthesis process, including starting materials and by-products of side reactions.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general method and should be optimized and validated for your specific instrumentation and requirements.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a reasonable starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (a wavelength around 254 nm is often a good starting point).
-
Sample Preparation: Accurately weigh and dissolve the this compound in the mobile phase or a suitable solvent (e.g., water or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Quality Control Workflow for this compound.
References
improving bioavailability of JNJ-39758979 dihydrochloride in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JNJ-39758979 dihydrochloride. The focus is on addressing potential challenges related to its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with orally administered this compound shows inconsistent results and lower-than-expected plasma concentrations. What could be the issue?
A1: Inconsistent plasma concentrations following oral administration can stem from several factors related to the compound's physicochemical properties and its interaction with the gastrointestinal environment. Although this compound is reported to be water-soluble, its dissolution rate in the gastrointestinal tract might be a rate-limiting step for absorption.[1] As a dihydrochloride salt, its solubility can be influenced by the pH of the surrounding medium and the presence of other ions.[2][3]
Potential contributing factors include:
-
Poor dissolution rate: While soluble, the speed at which the solid compound dissolves might be slow, leading to incomplete absorption within the optimal window in the gastrointestinal tract.
-
Common-ion effect: In the acidic environment of the stomach, the high concentration of chloride ions could potentially suppress the dissolution of the hydrochloride salt.[4]
-
Gastrointestinal pH variability: The pH of the gastrointestinal tract varies along its length and can be influenced by factors such as food intake. This variability can affect the ionization state and solubility of the drug.
-
First-pass metabolism: Although reportedly metabolically stable in liver microsomes, some degree of first-pass metabolism in the gut wall or liver could reduce the amount of active drug reaching systemic circulation.[5][6]
Q2: What are some recommended formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble or slowly dissolving compounds. For this compound, the following approaches, ranging from simple to more complex, could be considered:
-
Simple Aqueous Solutions/Suspensions: Given its water solubility of up to 100 mM, preparing a simple aqueous solution is a primary step.[1] If the required dose exceeds this solubility, a micronized suspension in a suitable vehicle can be used.
-
Use of Co-solvents and Surfactants: Incorporating co-solvents like polyethylene glycol (PEG) or surfactants like Tween 80 can improve the wettability and dissolution rate of the compound.[7][8]
-
Solid Dispersions: Creating a solid dispersion involves dispersing the drug in a solid matrix, such as a polymer.[9] This can enhance solubility and dissolution by presenting the drug in a higher energy, amorphous state.[9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or microemulsions can be effective for improving the absorption of certain drugs.[7][10] These formulations can bypass the dissolution step and facilitate absorption through the lymphatic system.[7]
Q3: Are there any published oral formulations for this compound that I can use as a starting point?
A3: Yes, some oral formulations have been described in the literature, which can serve as a good starting point for your in vivo experiments.[8] These include:
-
Dissolving the compound in PEG400.[8]
-
Suspending the compound in a 0.2% Carboxymethyl cellulose (CMC) solution.[8]
-
A solution of 0.25% Tween 80 and 0.5% CMC.[8]
-
Mixing with food powders for administration.[8]
The choice of formulation will depend on the specific experimental design, the animal model being used, and the required dose.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low and variable plasma exposure after oral gavage. | Poor dissolution rate in the gastrointestinal tract. | 1. Reduce the particle size of the drug powder (micronization) to increase the surface area for dissolution. 2. Formulate the compound in a solution with co-solvents (e.g., PEG400) or surfactants (e.g., Tween 80) to improve wettability and dissolution. 3. Consider preparing a solid dispersion to enhance the dissolution rate.[9] |
| Precipitation of the compound observed in the formulation before administration. | The concentration of the drug exceeds its solubility in the chosen vehicle. | 1. Check the solubility of this compound in your specific vehicle. It is soluble up to 100 mM in water and DMSO.[1] 2. If a higher concentration is needed, consider creating a stable suspension using suspending agents like carboxymethyl cellulose (CMC).[8] 3. Gentle heating and sonication may help in dissolving the compound, but ensure the stability of the compound under these conditions. |
| High inter-animal variability in pharmacokinetic parameters. | Differences in gastrointestinal physiology (e.g., gastric emptying time, pH) among animals. | 1. Ensure consistent fasting and feeding protocols for all animals in the study. 2. Administer the formulation at a consistent volume and concentration. 3. Increase the number of animals per group to improve the statistical power of the study. |
| Suspected poor absorption despite good aqueous solubility. | The compound may be subject to efflux transporters in the gut wall or first-pass metabolism. | 1. While JNJ-39758979 is reported to be metabolically stable, consider in vitro studies with Caco-2 cells to assess its permeability and potential for efflux.[5] 2. If efflux is a suspected issue, co-administration with a known P-glycoprotein inhibitor could be explored in a research setting. |
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of JNJ-39758979 and its Dihydrochloride Salt
| Parameter | Value | Source |
| Molecular Formula (Free Base) | C₁₁H₁₉N₅ | [11] |
| Molecular Weight (Free Base) | 221.3 g/mol | [11] |
| Molecular Formula (Dihydrochloride) | C₁₁H₁₉N₅·2HCl | |
| Molecular Weight (Dihydrochloride) | 294.22 g/mol | |
| Solubility (Dihydrochloride) | Soluble to 100 mM in water and DMSO | [1] |
| Oral Bioavailability (F) (preclinical) | 36% | [5][6] |
| Cmax (10 mg/kg, p.o.) (preclinical) | 0.3 µM | [5][6] |
| t½ (10 mg/kg, p.o.) (preclinical) | 7.5 hours | [5][6] |
| t½ (2 mg/kg, i.v.) (preclinical) | 2.1 hours | [5][6] |
| Plasma Half-life (human, single oral dose) | 124-157 hours | [12][13] |
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Solution for Oral Gavage
-
Objective: To prepare a clear aqueous solution of this compound for oral administration.
-
Materials:
-
This compound powder
-
Sterile, purified water
-
Calibrated balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Calculate the required mass of this compound based on the desired concentration and final volume. Remember to use the molecular weight of the dihydrochloride salt (294.22 g/mol ) for calculations.
-
Weigh the calculated amount of the compound and transfer it to the volumetric flask.
-
Add approximately 70-80% of the final volume of purified water to the flask.
-
Place the magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Once dissolved, add purified water to reach the final desired volume.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before administration.
-
Protocol 2: Preparation of a Suspension with Carboxymethyl Cellulose (CMC) for Oral Gavage
-
Objective: To prepare a uniform suspension of this compound for oral administration when the required dose exceeds its aqueous solubility.
-
Materials:
-
This compound powder (micronized, if possible)
-
Carboxymethyl cellulose (CMC), low viscosity
-
Purified water
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 mL of purified water while stirring continuously. Allow the CMC to fully hydrate (this may take several hours or can be expedited with gentle heating).
-
Weigh the required amount of this compound.
-
In a mortar, add a small amount of the 0.5% CMC solution to the drug powder to form a smooth paste. This process, known as levigation, helps to ensure the particles are well-wetted and reduces clumping.
-
Gradually add the remaining volume of the 0.5% CMC solution to the paste while mixing continuously to form a uniform suspension.
-
Transfer the suspension to a suitable container and stir continuously before and during dose administration to ensure homogeneity.
-
Visualizations
Caption: A workflow for troubleshooting and improving the in vivo bioavailability of this compound.
Caption: The mechanism of action of this compound as a histamine H4 receptor antagonist.[1][5]
References
- 1. JNJ 39758979 dihydrochloride | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. pharmtech.com [pharmtech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. erpublications.com [erpublications.com]
- 8. JNJ-39758979 2HCl | histamine receptor H4 (HRH4) antagonist | CAS# 1620648-30-7 | InvivoChem [invivochem.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 11. GSRS [precision.fda.gov]
- 12. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of In Vivo Efficacy: JNJ-39758979 dihydrochloride versus JNJ-7777120
In the landscape of histamine H4 receptor (H4R) antagonists, JNJ-39758979 dihydrochloride and JNJ-7777120 have emerged as critical tools for investigating the therapeutic potential of H4R modulation in various inflammatory and immune-related disorders. This guide provides a detailed comparison of their in vivo efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate compound for their studies. JNJ-39758979 has been developed as a more potent and selective H4R antagonist compared to JNJ-7777120.[1]
Overview of H4 Receptor Signaling
The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[2] Its activation by histamine triggers a cascade of intracellular events that contribute to inflammatory responses. The primary signaling pathway involves the inhibition of adenylyl cyclase through the Gαi subunit, leading to decreased cyclic AMP (cAMP) levels. Additionally, the H4 receptor can also signal through β-arrestin2 recruitment.[3][4] Antagonists like JNJ-39758979 and JNJ-7777120 block these pathways, thereby mitigating the pro-inflammatory effects of histamine.
Comparative In Vivo Efficacy
Both JNJ-39758979 and JNJ-7777120 have demonstrated efficacy in a range of preclinical animal models of inflammatory diseases. The following tables summarize the key findings.
Table 1: Efficacy of this compound in Animal Models
| Disease Model | Species | Dose | Route of Administration | Key Findings | Reference |
| Asthma (Ovalbumin-induced) | Mouse | 0.2 - 20 mg/kg | Oral | Reduced ovalbumin-induced eosinophil infiltration in bronchoalveolar lavage fluid. | [5] |
| Atopic Dermatitis (Th2-dependent) | Mouse | 20 mg/kg | Oral | Decreased ear edema. | [5] |
| Pruritus (Histamine-induced) | Mouse | 20 mg/kg | Oral | Inhibited histamine-induced scratching behavior. | [5] |
| Arthritis (Collagen-induced) | Not Specified | Not Specified | Not Specified | Showed activity in the collagen-induced arthritis model. | [2] |
| Diabetic Nephropathy | Mouse | 100 mg/kg | Oral | Reduced nephropathy without affecting body weight or blood glucose levels. | [5] |
Table 2: Efficacy of JNJ-7777120 in Animal Models
| Disease Model | Species | Dose | Route of Administration | Key Findings | Reference |
| Peritonitis (Zymosan-induced) | Mouse | Not Specified | Pretreatment | Reduced neutrophil influx. | [2] |
| Colitis | Rat | Not Specified | Not Specified | Efficacious in a rat colitis model. | [2] |
| Asthma | Mouse | Not Specified | Pretreatment | Reduced accumulation of subepithelial mast cells in the trachea. | [2] |
| Dermatitis | Mouse | Not Specified | In vivo treatment | Blocked the accumulation of mast cells in the skin. | [2] |
| Contact Hypersensitivity (FITC-induced) | Mouse | Not Specified | Not Specified | Ameliorated skin inflammation and oxidative stress by modulating TLR and Nrf2 signaling. | [6] |
| Parkinson's-like Pathology (Rotenone-induced) | Rat | Not Specified | Not Specified | Inhibited pro-inflammatory microglia and prevented disease progression. | [7] |
| Transient Cerebral Ischemia | Rat | 1 mg/kg | Intraperitoneal | Reduced ischemic brain damage and improved neurological deficit. | [8][9] |
| Chronic Depression | Rat | Not Specified | Not Specified | Increased locomotor activity and showed potential neuroprotective effects. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative experimental protocols for key in vivo models.
Ovalbumin-Induced Asthma Model (for JNJ-39758979)
A workflow for evaluating the efficacy of H4R antagonists in an ovalbumin-induced asthma model is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed analysis of biased histamine H₄ receptor signalling by JNJ 7777120 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. JNJ7777120 Ameliorates Inflammatory and Oxidative Manifestations in a Murine Model of Contact Hypersensitivity via Modulation of TLR and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine-4 receptor antagonist JNJ7777120 inhibits pro-inflammatory microglia and prevents the progression of Parkinson-like pathology and behaviour in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia [frontiersin.org]
- 10. mdpi.com [mdpi.com]
A Preclinical Head-to-Head: JNJ-39758979 Dihydrochloride vs. Toreforant for Histamine H4 Receptor Antagonism
For researchers and drug development professionals, the quest for potent and selective histamine H4 receptor (H4R) antagonists is a key focus in the pursuit of novel treatments for inflammatory and immune disorders. This guide provides a comprehensive preclinical comparison of two notable H4R antagonists: JNJ-39758979 dihydrochloride and toreforant. By examining their binding affinities, in vivo efficacy, and key differentiating features, this document aims to provide a clear, data-driven overview to inform future research and development decisions.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | Toreforant |
| Mechanism of Action | Selective Histamine H4 Receptor Antagonist | Selective Histamine H4 Receptor Antagonist |
| Human H4R Binding Affinity (Ki) | 12.5 nM[1][2][3][4][5][6] | 8.4 ± 2.2 nM[7][8] |
| Selectivity | >80-fold selectivity over other histamine receptors[4][5] | Excellent selectivity over other histamine receptors[7][8] |
| CNS Penetration | Crosses the blood-brain barrier[7][9] | Does not readily cross the blood-brain barrier[7][9] |
| Anti-Inflammatory Activity | Demonstrated in models of asthma and dermatitis[3][4] | Demonstrated in models of asthma and arthritis[7][8] |
| Anti-Pruritic Activity | Effective in reducing histamine-induced pruritus[10][11] | Not efficacious in reducing histamine-mediated pruritus in wild-type mice[7] |
| Analgesic Activity | Attenuates mechanical allodynia in neuropathic pain models[7] | No activity in neuropathic pain models[7][9] |
In-Depth Preclinical Data
H4 Receptor Binding Affinities (Ki, nM)
| Species | This compound | Toreforant |
| Human | 12.5[1][2][3][4][5][6] | 8.4[7][8] |
| Mouse | 5.3[1][2][6] | Weaker affinity than for human H4R[7] |
| Monkey | 25[1][2][6] | - |
| Rat | 188[1] | More potent at the rat H4R compared to JNJ-39758979[7] |
| Guinea Pig | 306[1] | - |
| Dog | ≥10,000[1] | Weaker affinity than for human H4R[7] |
In Vivo Efficacy in Preclinical Models
| Model | This compound | Toreforant |
| Ovalbumin-Induced Asthma (Mouse) | Dose-dependent activity[3][4] | Anti-inflammatory effects observed[7][8] |
| Collagen-Induced Arthritis (Mouse) | Activity demonstrated[10] | Anti-inflammatory effects observed[7][8] |
| Dermatitis Models | Dose-dependent activity[3][4] | - |
| Histamine-Induced Pruritus (Mouse) | Effective in reducing scratching[10][11] | Not efficacious in wild-type mice[7] |
| Neuropathic Pain (Rat) | Significantly attenuated mechanical allodynia[7] | No activity observed[7][9] |
Signaling Pathways and Experimental Designs
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. These signaling events are crucial for the chemotaxis of immune cells such as eosinophils and mast cells.
A common preclinical model to assess the anti-inflammatory potential of H4R antagonists is the ovalbumin-induced asthma model in mice. The workflow for this model is depicted below.
Experimental Protocols
Histamine H4 Receptor Binding Assay
Radioligand binding assays are performed to determine the binding affinity of the test compounds for the histamine H4 receptor. Membranes from cells stably expressing the human, mouse, monkey, rat, guinea pig, or dog H4 receptor are incubated with a radiolabeled ligand, such as [³H]-histamine or another suitable H4R-specific radioligand. The test compounds (JNJ-39758979 or toreforant) are added at various concentrations to compete with the radioligand for binding to the receptor. After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is then measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Ovalbumin-Induced Asthma Model in Mice
This model is used to evaluate the anti-inflammatory properties of the compounds in an allergic asthma setting.[7]
-
Sensitization: On days 0 and 14, mice are sensitized by an intraperitoneal (i.p.) injection of ovalbumin emulsified in aluminum hydroxide (alum).[7]
-
Challenge: From day 21 to 24, mice are challenged daily with an aerosolized solution of ovalbumin for a short period (e.g., 20 minutes).[7]
-
Treatment: Test compounds (JNJ-39758979 or toreforant) or vehicle are administered orally at specified doses (e.g., 2, 5, 20, 50, and 100 mg/kg for toreforant) 30 minutes prior to each ovalbumin challenge.[7]
-
Analysis: Twenty-four hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected. The total and differential cell counts (eosinophils, neutrophils, lymphocytes) in the BALF are determined to assess the extent of airway inflammation.
Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis to assess the anti-arthritic potential of drug candidates.
-
Immunization: On day 0, mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster: On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
Treatment: Dosing with the test compounds (JNJ-39758979 or toreforant) or vehicle is typically initiated at the onset of disease symptoms and continued for a specified period.
-
Assessment: The severity of arthritis is evaluated regularly by scoring the clinical signs of inflammation (redness, swelling) in the paws. Histopathological analysis of the joints can also be performed at the end of the study to assess cartilage and bone erosion.
Discussion and Conclusion
Both this compound and toreforant are potent and selective antagonists of the histamine H4 receptor. Their preclinical profiles, however, reveal a critical difference: CNS penetration. JNJ-39758979 crosses the blood-brain barrier, which appears to be a prerequisite for its efficacy in preclinical models of pruritus and neuropathic pain.[7] In contrast, toreforant's limited CNS exposure is likely the reason for its lack of activity in these same models.[7]
Despite this difference, both compounds demonstrate anti-inflammatory activity in peripheral models such as asthma and arthritis, highlighting the role of the H4 receptor in these conditions. The choice between a CNS-penetrant and a peripherally-restricted H4R antagonist would therefore depend on the therapeutic indication. For inflammatory conditions without a significant central component, a compound like toreforant may offer a better safety profile by avoiding potential CNS side effects. However, for indications such as chronic pruritus or certain types of neuropathic pain where central mechanisms are implicated, a CNS-penetrant compound like JNJ-39758979 would be more appropriate.
This comparative guide underscores the importance of considering the full preclinical profile of a compound, including its pharmacokinetic properties like CNS penetration, when evaluating its therapeutic potential. The data presented here provides a solid foundation for researchers to make informed decisions in the ongoing development of histamine H4 receptor antagonists.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. remedypublications.com [remedypublications.com]
- 8. remedypublications.com [remedypublications.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to JNJ-39758979 Dihydrochloride: A Selective Histamine H4 Receptor Tool Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of JNJ-39758979 dihydrochloride as a selective antagonist for the histamine H4 receptor (H4R). Through a comparative analysis with other H4R antagonists, this document offers supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows to aid researchers in their investigations of H4R-mediated processes.
Introduction to this compound
JNJ-39758979 is a potent and selective H4R antagonist that has been instrumental in elucidating the role of the H4R in various physiological and pathophysiological conditions, particularly in the realms of inflammation and pruritus.[1][2] Its high affinity for the H4R, coupled with excellent selectivity over other histamine receptor subtypes and a broad range of other molecular targets, establishes it as a valuable tool for in vitro and in vivo research.[3] The compound is orally bioavailable, further extending its utility to preclinical animal models.
Comparative Analysis of H4R Antagonists
The utility of a tool compound is best understood in the context of available alternatives. The following tables summarize the quantitative data for JNJ-39758979 in comparison to other notable H4R antagonists, JNJ-7777120 and Toreforant.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Compound | Human H4R | Mouse H4R | Rat H4R | Monkey H4R | Guinea Pig H4R | Dog H4R | Selectivity over H1R, H2R, H3R |
| JNJ-39758979 | 12.5[4] | 5.3[4] | 188[4] | 25[4] | 306[4] | ≥10,000[4] | >80-fold |
| JNJ-7777120 | 5 (Calculated)[1] | - | - | - | - | - | - |
| Toreforant | - | - | - | - | - | - | - |
Table 2: In Vitro Functional Antagonism (pA2)
| Compound | Human H4R (cAMP inhibition) | Mouse H4R (cAMP inhibition) | Rat H4R (cAMP inhibition) | Monkey H4R (cAMP inhibition) |
| JNJ-39758979 | 7.9[4] | 8.3[4] | 7.2[4] | 7.5[4] |
| JNJ-7777120 | - | - | - | - |
| Toreforant | - | - | - | - |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. "-" indicates data not readily available in the public domain.
Table 3: In Vivo Activity and Pharmacokinetics
| Compound | Key In Vivo Models of Efficacy | Route of Administration | Half-life (species) | Key Findings |
| JNJ-39758979 | Ovalbumin-induced inflammation (mouse), Histamine-induced pruritus (mouse, human)[5], Collagen-induced arthritis (mouse)[1], Atopic dermatitis (human)[6] | Oral | 124-157 h (human)[3][7] | Dose-dependent inhibition of inflammation and pruritus.[3] |
| JNJ-7777120 | Allergic contact dermatitis (mouse)[8], Experimental murine asthma[1] | - | Short in vivo half-life[2] | Effective in reducing allergic inflammation.[8][9] |
| Toreforant | Rheumatoid arthritis, asthma, psoriasis (human clinical trials)[2] | Oral[2] | - | Developed to overcome side effects observed with JNJ-39758979.[2] |
Histamine H4 Receptor Signaling Pathway
The H4R is a G-protein coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T-cells, and dendritic cells.[10][11] Its activation by histamine initiates a cascade of intracellular events that contribute to immune and inflammatory responses.[12][13]
Caption: Histamine H4 Receptor Signaling Cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize H4R antagonists.
1. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the H4R.
-
Objective: To measure the displacement of a radiolabeled ligand from the H4R by JNJ-39758979.
-
Materials:
-
Cell membranes expressing the human H4R.
-
[3H]-Histamine (radioligand).
-
JNJ-39758979 and other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate H4R-expressing cell membranes with a fixed concentration of [3H]-Histamine.
-
Add increasing concentrations of the unlabeled test compound (e.g., JNJ-39758979).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of compound that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This assay measures the ability of an antagonist to block agonist-induced inhibition of cAMP production.
-
Objective: To determine the functional potency (pA2) of JNJ-39758979.
-
Materials:
-
Cells co-expressing the H4R and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a commercial cAMP detection kit.
-
Histamine (agonist).
-
Forskolin (to stimulate cAMP production).
-
JNJ-39758979 and other test compounds.
-
-
Procedure:
-
Pre-incubate H4R-expressing cells with varying concentrations of the antagonist (JNJ-39758979).
-
Stimulate the cells with a range of histamine concentrations in the presence of forskolin.
-
Measure the resulting cAMP levels using a suitable detection method (e.g., luminescence, fluorescence).
-
Generate dose-response curves for histamine in the presence and absence of the antagonist.
-
Calculate the pA2 value from the rightward shift of the histamine dose-response curve.
-
3. Eosinophil Shape Change Assay
This in vitro assay provides a pharmacodynamic readout of H4R antagonism.[1]
-
Objective: To assess the ability of JNJ-39758979 to inhibit histamine-induced eosinophil shape change in whole blood.
-
Materials:
-
Freshly drawn human whole blood.
-
Histamine.
-
JNJ-39758979.
-
Fixing and lysing solutions.
-
Flow cytometer.
-
-
Procedure:
-
Incubate whole blood samples with JNJ-39758979 or vehicle control.
-
Stimulate with histamine to induce eosinophil shape change.
-
Fix the cells and lyse the red blood cells.
-
Analyze the eosinophil population by flow cytometry, measuring changes in forward scatter (indicative of shape change).
-
Quantify the inhibition of histamine-induced shape change by JNJ-39758979.
-
Experimental Workflow
The validation of a selective H4R antagonist typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: A typical workflow for the validation of an H4R antagonist.
Conclusion
This compound is a well-characterized, potent, and selective H4R antagonist. Its favorable in vitro and in vivo properties make it an invaluable tool for researchers investigating the role of the H4R in health and disease. This guide provides the necessary comparative data and experimental context to support its use as a benchmark compound in H4R-related research. However, it is important to note that the development of JNJ-39758979 for clinical use was terminated due to the occurrence of drug-induced agranulocytosis, an effect considered to be off-target.[2][6] This underscores the importance of careful safety and toxicity assessments in drug development, even for compounds with high target selectivity. For future therapeutic development, alternative scaffolds such as that of toreforant may offer a safer profile.[2]
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinician.nejm.org [clinician.nejm.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine receptor - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
JNJ-39758979 Dihydrochloride: A Comparative Analysis of its Selectivity for Histamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of JNJ-39758979 dihydrochloride for the four subtypes of human histamine receptors: H1, H2, H3, and H4. The data presented herein demonstrates the compound's potent and selective antagonist activity at the H4 receptor, highlighting its potential as a targeted therapeutic agent.
High Selectivity Profile of JNJ-39758979
This compound exhibits a pronounced selectivity for the human histamine H4 receptor (hH4R) over the other three human histamine receptor subtypes (hH1R, hH2R, and hH3R). Experimental data, summarized in the table below, reveals that JNJ-39758979 has a high affinity for the hH4R, with a binding affinity (Ki) of 12.5 nM.[1][2] In contrast, its affinity for hH1R and hH2R is significantly lower, with Ki values greater than 1000 nM.[2] For the hH3R, the Ki value is 1043 nM, indicating over 80-fold selectivity for the H4 receptor.[1] This high degree of selectivity suggests a lower potential for off-target effects that can be associated with less selective histamine receptor antagonists.
Comparative Binding Affinity of JNJ-39758979 for Human Histamine Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Human H1 Receptor (hH1R) | >1000 |
| Human H2 Receptor (hH2R) | >1000 |
| Human H3 Receptor (hH3R) | 1043 |
| Human H4 Receptor (hH4R) | 12.5 |
Experimental Protocols
The binding affinity of this compound for the human histamine receptors was determined using radioligand binding assays. The following is a detailed description of the methodology employed.
Radioligand Binding Assays for Histamine Receptors
Objective: To determine the binding affinity (Ki) of this compound for human H1, H2, H3, and H4 receptors by measuring its ability to displace a specific radioligand from each receptor.
Materials:
-
Membrane Preparations: Cell membranes expressing the recombinant human H1, H2, H3, or H4 receptors. These are typically derived from stably transfected cell lines, such as HEK293 or CHO cells.
-
Radioligands:
-
For hH1R: [³H]-pyrilamine
-
For hH2R: [³H]-tiotidine
-
For hH3R: [³H]-Nα-methylhistamine
-
For hH4R: [³H]-histamine
-
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Buffer: A buffer solution appropriate for the specific receptor being assayed, typically containing Tris-HCl and other salts at a physiological pH.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for each receptor to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Incubation: The reaction mixtures are prepared in microplates. Each well contains the cell membrane preparation, the specific radioligand at a concentration close to its dissociation constant (Kd), and either the assay buffer (for total binding), the non-specific binding control, or a specific concentration of JNJ-39758979.
-
The plates are incubated for a predetermined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Filtration: Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The filters are collected, and the amount of radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding by JNJ-39758979 at each concentration is then determined.
-
The concentration of JNJ-39758979 that inhibits 50% of the specific radioligand binding (IC50) is calculated by non-linear regression analysis of the concentration-response curve.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
Visualizing Selectivity and Experimental Workflow
To visually represent the selectivity profile and the experimental process, the following diagrams have been generated.
Caption: Binding affinity of JNJ-39758979 for histamine receptors.
Caption: Workflow for a radioligand binding assay.
References
Comparative Analysis of H4R Antagonists in Preclinical Models of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for atopic dermatitis (AD), owing to its significant role in mediating pruritus and inflammation. Several H4R antagonists have been investigated in preclinical AD models, demonstrating varying degrees of efficacy in alleviating disease-associated symptoms. This guide provides a comparative analysis of key H4R antagonists based on available experimental data, offering insights into their potential for clinical development.
Overview of H4R Antagonists in Atopic Dermatitis
Histamine, a key mediator in allergic inflammation, exerts its effects through four distinct G protein-coupled receptors, H1R to H4R. While H1R antagonists are commonly used to manage allergic symptoms, their efficacy in treating the complex pathology of AD is limited. The H4 receptor is predominantly expressed on various immune cells, including mast cells, eosinophils, T cells, and dendritic cells, as well as on sensory neurons and keratinocytes, all of which are pivotal in the pathogenesis of AD.[1][2][3] Activation of H4R is known to induce chemotaxis of inflammatory cells, modulate cytokine and chemokine production, and contribute to the sensation of itch. Consequently, blocking H4R presents a targeted approach to mitigate both the inflammatory and pruritic components of AD.
This guide focuses on a comparative analysis of the preclinical data for three prominent H4R antagonists:
-
Adriforant (ZPL-389)
-
JNJ-39758979
-
JNJ7777120
Data Presentation: Comparative Efficacy in Animal Models
The following tables summarize the quantitative data on the efficacy of these H4R antagonists in various preclinical models of atopic dermatitis. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate studies employing different AD models.
Table 1: Effect of H4R Antagonists on Inflammatory Parameters
| H4R Antagonist | Animal Model | Key Inflammatory Parameter | Efficacy | Reference |
| Adriforant (ZPL-389) | MC903-induced dermatitis (Mouse) | Ear Thickness | Ameliorates inflammation | [4] |
| JNJ-39758979 | Ovalbumin-induced dermatitis (Mouse) | Epidermal Thickening | Reduced epidermal thickening with combination therapy | [2] |
| Influx of Inflammatory Cells | Diminished influx with combination therapy | [2] | ||
| IL-33 Levels | Lowered IL-33 levels in lesional skin with combination therapy | [2] | ||
| JNJ7777120 | Picryl chloride-induced dermatitis (NC/Nga Mouse) | Dermatitis Score | ~50% reduction in severity with combination therapy | [5] |
| Mast Cell Number | Decreased mast cell numbers | [5] | ||
| TARC/CCL17 & MDC/CCL22 Production (from BMMCs) | Dose-dependent inhibition | [5] |
Table 2: Effect of H4R Antagonists on Pruritus (Scratching Behavior)
| H4R Antagonist | Animal Model | Efficacy in Reducing Scratching Behavior | Reference |
| Adriforant (ZPL-389) | Histamine-induced itch (Mouse) | Reduces acute histamine-induced itch response | [4] |
| JNJ-39758979 | Ovalbumin-induced dermatitis (Mouse) | Ameliorated with combination therapy | [2] |
| JNJ7777120 | Picryl chloride-induced dermatitis (NC/Nga Mouse) | Attenuated scratching behavior after a single administration | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
MC903-Induced Atopic Dermatitis Model
The MC903 (calcipotriol, a vitamin D3 analog)-induced model is a widely used method for inducing AD-like skin inflammation in mice.[6][7][8]
-
Animals: Typically, BALB/c or C57BL/6 mice are used.
-
Induction: A solution of MC903 in ethanol is topically applied to the ear skin of the mice daily or every other day for a period of several days to weeks. This induces a robust inflammatory response characterized by ear swelling, epidermal thickening, and infiltration of inflammatory cells, including eosinophils and T cells.
-
Treatment: H4R antagonists are typically administered orally or systemically for a specified duration during the induction phase.
-
Outcome Measures:
-
Ear Thickness: Measured regularly using a digital caliper as an indicator of inflammation.
-
Histological Analysis: Ear tissue is collected for histological staining (e.g., H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Levels of key inflammatory cytokines (e.g., TSLP, IL-4, IL-13, IL-33) in the skin tissue are quantified by methods such as qPCR or ELISA.
-
Scratching Behavior: The frequency and duration of scratching are observed and quantified to assess pruritus.
-
Ovalbumin-Induced Atopic Dermatitis Model
This model utilizes the allergen ovalbumin (OVA) to induce a Th2-dominant inflammatory response characteristic of AD.[9][10]
-
Animals: BALB/c mice are commonly used for this model.
-
Sensitization: Mice are sensitized to OVA through intraperitoneal injections or epicutaneous application of OVA, often with an adjuvant like aluminum hydroxide.
-
Challenge: After the sensitization period, the mice are challenged by repeated topical application of OVA to a shaved area of the back or ear.
-
Treatment: The H4R antagonist is administered systemically or topically during the challenge phase.
-
Outcome Measures:
-
Clinical Score: The severity of skin lesions is assessed using a scoring system that evaluates erythema, edema, excoriation, and scaling.
-
Epidermal Thickness: Measured from histological sections of the skin.
-
Inflammatory Cell Infiltration: Quantification of eosinophils, mast cells, and T cells in the skin.
-
Serum IgE Levels: Total and OVA-specific IgE levels in the serum are measured by ELISA.
-
Cytokine Profile: Expression of Th2 cytokines (IL-4, IL-5, IL-13) in the skin is analyzed.
-
Picryl Chloride-Induced Chronic Allergic Dermatitis Model
This model uses a hapten, picryl chloride (PiCl), to induce a chronic allergic inflammatory response in NC/Nga mice, a strain genetically predisposed to developing AD-like symptoms.[5]
-
Animals: NC/Nga mice are used.
-
Induction: Chronic dermatitis is induced by repeated challenges with PiCl on the dorsal back and ear lobes.
-
Treatment: H4R antagonists are administered, often in combination with an H1R antagonist, after the induction of dermatitis.
-
Outcome Measures:
-
Dermatitis Score: Clinical severity is evaluated based on the degree of erythema, edema, excoriation, and dryness.
-
Scratching Behavior: The number of scratching bouts is counted.
-
Histopathology: Skin biopsies are examined for acanthosis, and infiltration of inflammatory cells.
-
Cytokine Levels: Levels of inflammatory cytokines in the skin lesions are measured.
-
Mandatory Visualizations
H4R Signaling Pathway in Atopic Dermatitis
Caption: H4R signaling in atopic dermatitis.
Experimental Workflow for Evaluating H4R Antagonists
Caption: Workflow for preclinical evaluation of H4R antagonists.
Conclusion
The preclinical data strongly suggest that H4R antagonism is a viable strategy for the treatment of atopic dermatitis. H4R antagonists have demonstrated the ability to reduce key features of AD in various animal models, including skin inflammation and pruritus. While the available data for adriforant, JNJ-39758979, and JNJ7777120 are promising, the lack of direct comparative studies necessitates careful interpretation. Future preclinical research should aim for head-to-head comparisons of emerging H4R antagonists in well-standardized atopic dermatitis models to better delineate their relative potency and efficacy. Such studies will be crucial for guiding the selection of the most promising candidates for clinical development and ultimately for providing a novel therapeutic option for patients suffering from atopic dermatitis.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine induces proliferation in keratinocytes from patients with atopic dermatitis through the histamine 4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. misterx95.myds.me [misterx95.myds.me]
- 6. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. A Pilot Study To Establish an Ovalbumin-induced Atopic Dermatitis Minipig Model - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-39758979 (H4R Antagonist) vs. Traditional H1R Antagonists: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of JNJ-39758979, a selective histamine H4 receptor (H4R) antagonist, with traditional histamine H1 receptor (H1R) antagonists. The information presented is based on clinical and preclinical data to assist researchers and drug development professionals in understanding the distinct mechanisms and therapeutic potential of these compounds.
Executive Summary
JNJ-39758979 represents a novel approach to managing histamine-mediated conditions by targeting the H4 receptor, which is primarily involved in inflammatory and pruritic responses.[1][2] In contrast, traditional H1R antagonists, such as cetirizine, primarily block the H1 receptor, which is well-known for its role in allergic reactions, including itching, swelling, and redness.[3][4] Clinical data demonstrates that while both JNJ-39758979 and H1R antagonists can reduce histamine-induced pruritus, their effects on other allergy-related responses, such as wheal and flare, differ significantly.[5][6] This suggests distinct and potentially complementary roles for H4R and H1R antagonists in treating allergic and inflammatory conditions.
Mechanism of Action
H1R Antagonists: These are inverse agonists that block the action of histamine at the H1 receptor.[7] The H1 receptor is coupled to a Gq protein, and its activation leads to the activation of phospholipase C and the inositol triphosphate (IP3) signaling pathway, ultimately resulting in the classic symptoms of an allergic reaction.[3]
JNJ-39758979 (H4R Antagonist): This compound is a potent and selective antagonist of the H4 receptor.[1][2] The H4 receptor is coupled to a Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the activation of the MAPK signaling pathway.[7][8] This receptor is predominantly expressed on immune cells and is involved in chemotaxis and inflammatory mediator release.[8][9]
Signaling Pathway Diagrams
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Histamine H4 Receptor Signaling Pathway.
Comparative Efficacy Data: Histamine-Induced Pruritus, Wheal, and Flare
A randomized, double-blind, crossover clinical study in healthy subjects directly compared the efficacy of a single oral dose of 600 mg JNJ-39758979, 10 mg cetirizine (an H1R antagonist), and placebo on histamine-induced pruritus, wheal, and flare.[5][6]
Table 1: Reduction in Pruritus Score (Area Under the Curve) [5][6]
| Treatment | Time Post-Dose | Mean Reduction from Placebo (P-value) |
| JNJ-39758979 (600 mg) | 2 hours | Significant (P = 0.0248) |
| 6 hours | Significant (P = 0.0060) | |
| Cetirizine (10 mg) | 2 hours | Not Significant |
| 6 hours | Significant (P = 0.0417) |
Table 2: Reduction in Wheal and Flare Area [5][6]
| Treatment | Time Post-Dose | Wheal Area Reduction | Flare Area Reduction |
| JNJ-39758979 (600 mg) | 2 and 6 hours | Not Significant | Not Significant |
| Cetirizine (10 mg) | 2 and 6 hours | Significant (P < 0.0001) | Significant (P < 0.0001) |
These results indicate that JNJ-39758979 is effective in reducing histamine-induced pruritus, with a significant effect observed as early as 2 hours post-dose.[5] Cetirizine also significantly reduced pruritus at 6 hours.[5] Notably, only cetirizine was effective in reducing the wheal and flare response, highlighting the distinct roles of H1 and H4 receptors in the cutaneous allergic response.[5][6]
Experimental Protocols
Histamine-Induced Pruritus, Wheal, and Flare Model in Healthy Subjects
The following is a summary of the experimental protocol used in the comparative clinical study:[5][6]
1. Study Design: A randomized, three-period, double-blind, crossover study was conducted. Each subject received a single oral dose of 600 mg JNJ-39758979, 10 mg cetirizine, or placebo in a randomized sequence, with washout periods of 22 days between treatments.[5]
2. Histamine Challenge:
-
A histamine challenge was administered on day -1 (baseline) and at 2 and 6 hours post-dose on day 1 of each treatment period.[5]
-
The challenge involved an intracutaneous injection of histamine dihydrochloride.[10]
3. Efficacy Assessments:
-
Pruritus: The primary efficacy endpoint was the area under the curve (AUC) of the pruritus score, assessed from 0 to 10 minutes after the histamine challenge using a visual analog scale (VAS).[5][6]
-
Wheal and Flare: The areas of wheal and flare were measured 10 minutes after the histamine challenge.[5]
4. Data Analysis: Due to a carryover effect of JNJ-39758979, the analysis of pruritus-related endpoints was limited to the data from the first treatment period.[5]
Caption: Experimental Workflow for Comparative Clinical Trial.
Conclusions
The available evidence suggests that JNJ-39758979, a selective H4R antagonist, offers a distinct therapeutic profile compared to traditional H1R antagonists. Its significant efficacy in reducing histamine-induced pruritus, without affecting the wheal and flare response, points to a specific role for the H4 receptor in the sensory perception of itch.[5][6] This makes H4R antagonists like JNJ-39758979 promising candidates for the treatment of pruritic conditions that are not adequately managed by H1R antihistamines.[11] Further research is warranted to explore the full therapeutic potential of H4R antagonism in various inflammatory and allergic diseases. A phase 2a study of JNJ-39758979 in atopic dermatitis showed numerical improvements in pruritus assessments, although the study was discontinued early for safety reasons (neutropenia).[12] This highlights the need for continued investigation into the safety and efficacy of this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 9. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening topical antipruritics: a histamine-induced itch human model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel antihistamine drug JNJ 39758979 | PPTX [slideshare.net]
- 12. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of JNJ-39758979 Dihydrochloride
For researchers and professionals in drug development, understanding the selectivity and cross-reactivity of a compound is paramount. This guide provides a detailed comparison of the histamine H4 receptor (H4R) antagonist JNJ-39758979 dihydrochloride with another widely studied H4R antagonist, JNJ-7777120. The information presented herein is compiled from various preclinical and clinical studies to offer an objective overview supported by available experimental data.
Introduction to this compound
JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor, a key player in inflammatory and pruritic responses.[1][2] It has been investigated for its therapeutic potential in conditions such as asthma, dermatitis, and atopic dermatitis.[1][2][3] However, its clinical development was terminated due to cases of drug-induced agranulocytosis, suspected to be an off-target effect.[3][4] This underscores the critical importance of a thorough cross-reactivity assessment.
Comparative Selectivity Profile
The selectivity of a drug candidate is a crucial determinant of its safety and efficacy. The following tables summarize the binding affinities (Ki in nM) of JNJ-39758979 and JNJ-7777120 for the human histamine H4 receptor and other histamine receptor subtypes.
Table 1: Histamine Receptor Binding Affinity
| Compound | H4R (Ki, nM) | H1R (Ki, nM) | H2R (Ki, nM) | H3R (Ki, nM) |
| JNJ-39758979 | 12.5[1][2][5][6] | >1,000[5] | >1,000[5] | 1,043[5] |
| JNJ-7777120 | 4.5 | >1,000[7] | >1,000[7] | >1,000[7] |
Table 2: Fold Selectivity for H4R over other Histamine Receptors
| Compound | H1R | H2R | H3R |
| JNJ-39758979 | >80-fold[1][2] | >80-fold[1][2] | ~83-fold |
| JNJ-7777120 | >1000-fold | >1000-fold | >1000-fold |
Off-Target Cross-Reactivity
A comprehensive evaluation of off-target binding is essential to predict potential side effects.
JNJ-39758979: Studies have shown that JNJ-39758979 exhibits excellent selectivity against a broader panel of targets. It was found to be selective when tested against 48 other receptors and ion channels at a concentration of 1 µM and against 66 kinases at 10 µM.[5]
JNJ-7777120: Similarly, JNJ-7777120 has been reported to have little or no affinity for over 50 other targets, with Ki values for the histamine H1, H2, and H3 receptors all exceeding 1 μM.[7] It is worth noting that the clinical development of JNJ-7777120 was halted due to hypoadrenocorticism toxicity observed in animal studies, which could be an indication of off-target effects not fully elucidated in standard screening panels.[3][8]
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays measuring cAMP levels.
Radioligand Binding Assay
This technique is employed to determine the binding affinity of a compound to a specific receptor.
Objective: To quantify the affinity (Ki) of a test compound for a target receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., H4R) are prepared from cultured cells.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-histamine) and varying concentrations of the test compound (e.g., JNJ-39758979).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. JNJ-7777120 - Wikipedia [en.wikipedia.org]
JNJ-39758979 Dihydrochloride: A Comparative Analysis of its Activity in Human versus Mouse Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of JNJ-39758979 dihydrochloride, a potent and selective histamine H4 receptor (H4R) antagonist, in human and mouse systems. The data presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the therapeutic potential of this compound.
Executive Summary
JNJ-39758979 is a high-affinity H4R antagonist that has been investigated for its anti-inflammatory and anti-pruritic properties. This guide consolidates available data to highlight the comparative pharmacology of JNJ-39758979 in human and mouse cells, providing a foundation for translational studies. The key findings indicate that while JNJ-39758979 exhibits high affinity for both human and mouse H4R, there are notable differences in its potency that should be considered in the design of preclinical and clinical studies.
In Vitro Activity: Human vs. Mouse H4 Receptor
JNJ-39758979 demonstrates high affinity for both human and mouse histamine H4 receptors. However, it exhibits a slightly higher affinity for the mouse receptor in binding assays.
| Parameter | Human H4R | Mouse H4R | Reference |
| Binding Affinity (Ki) | 12.5 nM | 5.3 nM | [1] |
| Functional Activity (pA2) | 7.9 | 8.3 | [1] |
pA2 : A measure of the potency of an antagonist in a functional assay. A higher pA2 value indicates greater potency.
In Vivo Activity: Mouse Models
JNJ-39758979 has shown efficacy in various mouse models of inflammation and pruritus, demonstrating its potential as a therapeutic agent for allergic and inflammatory conditions.
| Mouse Model | Dosing | Key Findings | Reference |
| Atopic Dermatitis (Ovalbumin-induced) | Not specified | Combination with an H1R antagonist led to less severe skin lesions, reduced inflammatory cell influx, and ameliorated scratching behavior. | [2] |
| Pruritus (Histamine-induced) | Not specified | JNJ-39758979 significantly inhibited histamine-induced pruritus. | [3] |
| Asthma (Ovalbumin-sensitized) | 0.2 - 20 mg/kg | Reduced ovalbumin-induced eosinophil infiltration in bronchoalveolar lavage fluid. | |
| Contact Hypersensitivity (FITC-induced) | 20 mg/kg | Decreased ear edema. |
Experimental Protocols
Radioligand Binding Assay for Histamine H4 Receptor
This protocol is a representative method for determining the binding affinity (Ki) of a compound for the histamine H4 receptor.
Materials:
-
HEK293 cells stably expressing the human or mouse histamine H4 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]Histamine.
-
Non-specific binding control: 10 µM unlabeled histamine.
-
Test compound: this compound.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the H4 receptor to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([3H]Histamine) at a concentration near its Kd.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation (20-40 µg of protein).
-
Incubate the plate for 60-120 minutes at 25°C.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Histamine H4 Receptor Antagonism
This protocol outlines a method to assess the functional antagonism of JNJ-39758979 at the H4 receptor by measuring its ability to inhibit histamine-induced decreases in intracellular cyclic AMP (cAMP).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human or mouse histamine H4 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
Histamine.
-
Test compound: this compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the H4 receptor in appropriate cell culture medium.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound (JNJ-39758979) for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (to elevate basal cAMP levels) and a concentration of histamine that elicits a submaximal response (e.g., EC80).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a concentration-response curve for the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the histamine-induced response.
-
The pA2 value can be calculated from the IC50 values obtained at different concentrations of the agonist (histamine) using a Schild plot analysis.
-
Signaling Pathway and Experimental Workflow
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist like histamine, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. JNJ-39758979 acts as an antagonist, blocking this signaling cascade.
Caption: Histamine H4 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparative Analysis.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Head-to-Head Comparison of H4R Antagonists in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for allergic asthma, moving beyond the limited efficacy of traditional H1 receptor antagonists in managing this complex inflammatory disease.[1] H4R is predominantly expressed on hematopoietic cells, including eosinophils, mast cells, and T cells, all of which are key players in the pathophysiology of asthma.[2] Antagonism of H4R has been shown to mitigate the hallmark features of asthma in preclinical models, including airway inflammation, hyperresponsiveness, and remodeling.[3][4][5]
This guide provides a head-to-head comparison of the performance of various H4R antagonists in murine models of asthma, supported by experimental data. It also details the experimental protocols used in these studies and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data on H4R Antagonist Efficacy
Table 1: Effect of H4R Antagonists on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| H4R Antagonist | Animal Model | Dose | Change in Total BALF Cells | Change in Eosinophils | Change in Neutrophils | Change in Lymphocytes | Reference |
| JNJ 7777120 | BALB/c mice (OVA-induced) | 20 mg/kg | ↓ | ↓ | ↓ | ↓ | [6] |
| Toreforant | BALB/c mice (OVA-induced) | 5 mg/kg and above | ↓ | ↓ | ↓ | ↓ | [6] |
Data presented as observed effect (↓ indicates a decrease). Quantitative percentage change was not consistently reported across all studies.
Table 2: Effect of H4R Antagonists on Th2 Cytokines
| H4R Antagonist | Animal Model | Dose | Change in IL-4 | Change in IL-5 | Change in IL-13 | Reference |
| JNJ 7777120 | BALB/c mice (OVA-induced) | 5, 20, 50 mg/kg | ↓ | ↓ | ↓ | [6][7][8] |
Data presented as observed effect (↓ indicates a decrease). Toreforant's effect on specific Th2 cytokines in preclinical asthma models is less extensively documented in the provided search results.
Experimental Protocols
The most common preclinical model for studying allergic asthma is the ovalbumin (OVA)-induced airway inflammation model in mice, particularly in the Th2-biased BALB/c strain.[9][10][11][12]
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model in BALB/c Mice
This protocol establishes an acute allergic airway inflammation model that mimics key features of human asthma.[9][10]
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile Phosphate-Buffered Saline (PBS)
-
6-8 week old female BALB/c mice[13]
Procedure:
-
Sensitization:
-
On day 0 and day 7, mice are sensitized by an intraperitoneal (i.p.) injection of 10 µg OVA emulsified in aluminum hydroxide gel.[13]
-
Control mice receive i.p. injections of PBS with alum.
-
-
Challenge:
-
From day 14 to day 17, mice are challenged with an aerosolized solution of 1% OVA in PBS for 30 minutes each day using a nebulizer.[13]
-
Control mice are challenged with aerosolized PBS.
-
-
Treatment:
-
H4R antagonists or vehicle are typically administered prior to each allergen challenge. The route of administration (e.g., oral, subcutaneous) and timing depend on the pharmacokinetic properties of the compound being tested. For example, in some studies, the compound was administered 20 minutes before the daily allergen challenge.[6]
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.[7]
-
Lung Histology: Lungs are collected, fixed, and sectioned for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).[7]
-
Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA.[7]
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is assessed.[7]
-
Serum IgE Levels: Blood is collected to measure OVA-specific IgE levels.
-
Signaling Pathways and Experimental Workflow
H4R Signaling Pathway in Immune Cells
Activation of the H4R by histamine on immune cells, such as T-cells and eosinophils, initiates a signaling cascade that contributes to the inflammatory response in asthma. H4R is coupled to the Gi/o family of G proteins.[14][15] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14][15] The dissociation of the G protein βγ subunits can activate phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and the activation of the mitogen-activated protein kinase (MAPK) pathway.[1][15] These signaling events ultimately promote chemotaxis, cytokine release, and other pro-inflammatory responses.
Caption: H4R Signaling Pathway in Immune Cells.
Experimental Workflow for Evaluating H4R Antagonists in an Asthma Model
The following diagram illustrates a typical workflow for the preclinical evaluation of H4R antagonists in a murine model of asthma.
Caption: Preclinical Evaluation Workflow.
References
- 1. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [BioC] How does pathview deal with enzyme with several coding genes? [stat.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation, and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.plos.org [journals.plos.org]
- 15. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
JNJ-39758979 Dihydrochloride in H4R Knockout Studies: A Comparative Guide for Researchers
For researchers in immunology, inflammation, and drug development, the validation of genetic models is a critical step in target identification and drug discovery. This guide provides a comprehensive comparison of JNJ-39758979 dihydrochloride and its common alternative, JNJ-7777120, for their use in validating histamine H4 receptor (H4R) knockout (KO) animal models. The data presented herein supports the use of these antagonists as pharmacological tools to confirm that an observed phenotype in H4R KO animals is a direct result of the absence of H4R function.
The principle behind using an H4R antagonist as a negative control in H4R KO studies is straightforward: if a physiological response is truly mediated by the H4R, then a selective antagonist will have no effect in an animal where this receptor is absent. This approach provides a crucial layer of validation for the genetic model and the specificity of the observed phenotype.
Comparative Analysis of H4R Antagonists
This compound is a potent and selective antagonist of the histamine H4 receptor.[1][2] It has demonstrated efficacy in various preclinical models of inflammatory diseases, including asthma and atopic dermatitis.[1][2] An earlier, yet still widely used, alternative is JNJ-7777120, which also exhibits high affinity and selectivity for the H4R.[3] Both compounds have been instrumental in elucidating the role of the H4R in immune responses.
The selection of an appropriate antagonist for knockout validation studies depends on factors such as potency, selectivity, and pharmacokinetic properties. Below is a summary of the key pharmacological data for JNJ-39758979 and JNJ-7777120.
| Parameter | This compound | JNJ-7777120 | Reference |
| Binding Affinity (Ki) | |||
| Human H4R | 12.5 nM | ~4.5 - 13.8 nM | [1][4] |
| Mouse H4R | 5.3 nM | ~15 nM | [5] |
| Selectivity | >80-fold over other histamine receptors | >1000-fold over H1R, H2R, H3R | [1] |
| In Vivo Efficacy | Demonstrated in mouse models of asthma and dermatitis | Demonstrated in mouse models of asthma, dermatitis, and peritonitis | [4][6][7] |
Experimental Validation in H4R Knockout Models
Studies have shown that the phenotype observed in H4R knockout mice often mirrors the effects of treating wild-type mice with a selective H4R antagonist. This convergence of genetic and pharmacological approaches provides strong evidence for the role of H4R in the investigated biological processes. For instance, in models of allergic inflammation, both H4R knockout mice and wild-type mice treated with an H4R antagonist show reduced inflammatory responses compared to untreated wild-type mice.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for common inflammatory models used in H4R research.
Ovalbumin (OVA)-Induced Allergic Asthma Model
This model is widely used to study the mechanisms of allergic airway inflammation.
Materials:
-
This compound or JNJ-7777120
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
8-10 week old BALB/c mice (wild-type and H4R KO)
Protocol:
-
Sensitization: On days 0 and 14, intraperitoneally inject mice with 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
Drug Administration: From day 21 to day 27, administer JNJ-39758979 (e.g., 10-30 mg/kg, p.o.) or JNJ-7777120 (e.g., 10-20 mg/kg, i.p. or p.o.) to a group of wild-type mice one hour before OVA challenge. A vehicle control group of wild-type mice and an untreated H4R KO group should be included.
-
Airway Challenge: On days 25, 26, and 27, challenge mice with an aerosol of 1% OVA in PBS for 30 minutes.
-
Readouts (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to assess inflammatory cell influx (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and differential staining.
-
Lung Histology: Perfuse and fix lungs for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA.
-
Fluorescein Isothiocyanate (FITC)-Induced Contact Hypersensitivity
This model is used to study T-cell mediated skin inflammation, which has relevance to atopic dermatitis.
Materials:
-
This compound or JNJ-7777120
-
Fluorescein isothiocyanate (FITC)
-
Acetone and dibutyl phthalate (DBP) mixture (1:1)
-
8-10 week old BALB/c mice (wild-type and H4R KO)
Protocol:
-
Sensitization: On day 0, apply 400 µL of 0.5% FITC dissolved in acetone/DBP to the shaved abdomen of the mice.
-
Drug Administration: On day 5, administer JNJ-39758979 (e.g., 10-30 mg/kg, p.o.) or JNJ-7777120 (e.g., 10-20 mg/kg, i.p. or p.o.) to a group of wild-type mice one hour before challenge. Include vehicle-treated wild-type and untreated H4R KO groups.
-
Challenge: On day 5, apply 20 µL of 0.5% FITC to both sides of the right ear. Apply vehicle to the left ear as a control.
-
Readouts (24 hours after challenge):
-
Ear Swelling: Measure the thickness of both ears using a caliper. The change in thickness of the right ear compared to the left ear indicates the inflammatory response.
-
Histology: Collect ear tissue for histological analysis of cellular infiltration.
-
Cytokine Measurement: Homogenize ear tissue to measure local cytokine and chemokine levels.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs can aid in understanding the role of H4R and the rationale for using antagonists in knockout studies.
Caption: Simplified H4R signaling pathway.
Caption: General experimental workflow.
Logical Framework for Negative Control Validation
The use of JNJ-39758979 as a negative control in H4R knockout studies follows a clear logical progression to validate the role of the receptor.
Caption: Validation logic framework.
Conclusion
This compound serves as an excellent pharmacological tool for the validation of H4R knockout models. Its high potency and selectivity, combined with the convergence of its effects with the phenotype of H4R deficient animals, provide a robust method for confirming the specific role of the H4R in various physiological and pathological processes. When designing such validation studies, careful consideration of the experimental protocol, including appropriate controls and relevant readouts, is paramount for obtaining clear and interpretable results. The information and protocols provided in this guide offer a solid foundation for researchers to confidently employ JNJ-39758979 as a negative control in their H4R knockout investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of JNJ-39758979 Dihydrochloride: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research chemical JNJ-39758979 dihydrochloride is critical for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step guidance to address operational questions regarding its waste management.
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is a fundamental aspect of laboratory safety and environmental stewardship. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of non-hazardous solid laboratory chemicals and amine compounds provide a clear framework for its safe management.
Hazard Assessment and Waste Identification
This compound is a solid, research-grade chemical compound. Before disposal, it is crucial to treat it as potentially hazardous, adhering to all local, state, and federal regulations for chemical waste. Proper identification and labeling of the waste container are the first steps in the disposal process.
| Parameter | Information | Citation |
| GHS Hazard Statements | Specific GHS classifications for this compound are not available. However, based on its nature as a research chemical, it should be handled with care. | |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Physical Form | Solid | |
| Storage of Waste | Segregate from incompatible materials. Store in a cool, dry, well-ventilated area in a tightly sealed, properly labeled container. | [2] |
Chemical Incompatibilities
To prevent dangerous chemical reactions, this compound waste must be segregated from incompatible materials. As an amine salt, it should not be mixed with the following:
-
Strong acids
-
Strong bases
-
Oxidizing agents
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.[2]
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and clearly labeled waste container.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, arrange for disposal through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.[4][5]
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the defaced container may be disposed of as regular trash, in accordance with institutional policies.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these general yet crucial guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and procedures.
References
Personal protective equipment for handling JNJ-39758979 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of JNJ-39758979 dihydrochloride, a high-affinity and selective histamine H4 receptor antagonist. Given the potent nature of this compound, strict adherence to these procedures is paramount to ensure personnel safety and prevent contamination. The following protocols are based on best practices for handling High Potency Active Pharmaceutical Ingredients (HPAPIs) in a laboratory setting.
Hazard Identification and Risk Assessment
Key Physicochemical and Biological Data:
| Property | Value | Source |
| Molecular Weight | 294.22 g/mol | [3] |
| Formula | C₁₁H₁₉N₅·2HCl | [3] |
| Purity | ≥98% | [1][3] |
| Solubility | Soluble to 100 mM in water and DMSO | [3] |
| Storage | Desiccate at room temperature | [1][3] |
| Biological Activity | High-affinity histamine H4 antagonist (Ki = 12.5 nM) | [1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves tested for chemotherapy drug resistance (e.g., ASTM D6978). | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Body Protection | Disposable, low-linting coverall (e.g., Tyvek®) with elastic cuffs. | Provides full-body protection from particulate contamination. |
| Respiratory Protection | A properly fitted N95 respirator is the minimum requirement. For higher-risk operations (e.g., weighing, preparing concentrated solutions), a Powered Air-Purifying Respirator (PAPR) is recommended. | Protects against inhalation of fine particles. Surgical masks are not sufficient. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Foot Protection | Disposable shoe covers worn over laboratory-appropriate closed-toe shoes. | Prevents the spread of contamination outside of the designated handling area. |
Engineering Controls and Safe Handling Procedures
Engineering controls are the primary means of minimizing exposure. All handling of this compound powder should be performed within a certified chemical fume hood or, preferably, a containment glove box to prevent the generation of airborne dust.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the compound.
-
Ensure all necessary equipment (e.g., analytical balance, spatulas, weighing paper, solvent, vortex mixer) is placed inside the containment unit before starting.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Reconstitution:
-
Carefully weigh the desired amount of this compound on weighing paper using anti-static techniques.
-
To reconstitute, add the solvent to the vial containing the compound. Do not add the powder to the solvent to minimize dust formation.
-
Cap the vial securely and mix gently using a vortex mixer until fully dissolved.
-
-
Post-Handling:
-
Wipe down all surfaces within the containment unit with an appropriate deactivating agent (e.g., 70% ethanol), followed by a cleaning agent.
-
Carefully doff PPE, starting with the outer gloves, in a manner that avoids self-contamination.
-
Dispose of all contaminated materials as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after completing the procedure.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid materials (e.g., gloves, coveralls, weighing paper, vials) must be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain. |
| Final Disposal | All hazardous waste must be disposed of through the institution's environmental health and safety office, typically via incineration. |
Emergency Procedures
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide details of the compound.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
